molecular formula C44H24Cl4CuN4 B3108760 Cu(TPCPP) CAS No. 16828-36-7

Cu(TPCPP)

Cat. No.: B3108760
CAS No.: 16828-36-7
M. Wt: 814 g/mol
InChI Key: VQAOAJVSUJOMBR-UHFFFAOYSA-N
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Description

Cu(TPCPP), or copper(II) meso-tetrakis(4-carboxyphenyl)porphyrin, is a metalloporphyrin complex characterized by a central copper ion coordinated within a porphyrin macrocycle functionalized with four carboxylate groups. This structure confers unique physicochemical properties, including high thermal stability and redox activity, making it a valuable reagent for advanced research . A key application of Cu(TPCPP) is in materials science, where it serves as a building block for constructing metal-organic frameworks (MOFs) and nanosheets, which enhance surface area and catalytic efficiency . It is also effectively used in electrochemical sensing; for instance, it enables the simultaneous detection of biomolecules like hydroquinone and catechol at nanomolar levels . In the biomedical field, Cu(TPCPP) shows promise in phototherapy. It can absorb light and generate reactive oxygen species (ROS) for photodynamic therapy (PDT), while also exhibiting properties for photothermal therapy (PTT) . Furthermore, its biological activity is linked to a novel cell death pathway known as cuproptosis, which involves the accumulation of copper ions leading to mitochondrial dysfunction . The compound is typically synthesized via a solvothermal method involving reactions between copper salts and the porphyrin ligand in solvents like dimethylformamide (DMF) . For structural confirmation, characterization techniques such as UV-Vis spectroscopy, EPR, FTIR, and X-ray crystallography are recommended . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAOAJVSUJOMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H24Cl4CuN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Copper(II) meso-tetrakis(4-carboxyphenyl)porphyrin (Cu-TCPP)

[1][2]

Executive Summary

Copper(II) meso-tetrakis(4-carboxyphenyl)porphyrin (Cu-TCPP) represents a critical metalloligand class in the development of functional Metal-Organic Frameworks (MOFs), biomimetic catalysts, and photothermal agents.[1] Unlike its zinc or free-base analogs, Cu-TCPP is defined by the paramagnetic nature of its

11

Molecular Architecture & Electronic State

Coordination Geometry

The insertion of Cu(II) into the TCPP macrocycle increases the molecular symmetry from


  • Bond Lengths: The Cu–N bond distances are typically contracted (~1.98 Å) compared to Zn–N, leading to a slightly ruffled macrocycle conformation to accommodate the smaller ion radius.

  • Electronic Configuration: The central Cu(II) is a

    
     system with one unpaired electron (
    
    
    ). This unpaired electron resides primarily in the
    
    
    orbital, which points directly at the pyrrole nitrogens, resulting in strong sigma antibonding interactions.
Magnetic Properties (EPR)

The paramagnetic nature of Cu-TCPP is a primary tool for structural validation.[1]

  • EPR Silence vs. Signal: Unlike diamagnetic Zn-TCPP (EPR silent), Cu-TCPP exhibits a characteristic anisotropic EPR signal.[1]

  • Spectral Features: In frozen solution or powder, it displays an axial spectrum with

    
    , characteristic of a square-planar geometry with the unpaired electron in the 
    
    
    orbital. Hyperfine splitting due to the nuclear spin of
    
    
    (
    
    
    ) is observable in the parallel region.

Physicochemical Profile

Optical Properties (UV-Vis & Fluorescence)

The metallation of TCPP with Copper results in distinct spectral shifts used for reaction monitoring.

Table 1: Comparative Spectral Features

PropertyH4-TCPP (Free Base)Cu-TCPP (Metallated)Diagnostic Note
Soret Band (

)
~415–420 nm416–426 nm Slight red shift; band narrows due to symmetry increase.
Q Bands 4 bands (515, 550, 590, 645 nm)2 bands (~540, ~580 nm) Collapse of 4 Q-bands to 2 indicates successful metallation (

).
Fluorescence Strong red emission (~650 nm)Quenched (<1% QY) Paramagnetic Cu(II) promotes rapid Intersystem Crossing (ISC) and non-radiative decay.[1]
NIR Absorption NegligibleModerate Broad d-d transitions and charge transfer bands allow for photothermal activity.
Photophysical Mechanism

The quenching of fluorescence in Cu-TCPP is not a defect but a feature driven by the "trip-doublet" and "trip-quartet" states.[1] The unpaired d-electron couples with the porphyrin

1

JablonskiS0Ground State (S0)S1Singlet Excited (S1)S0->S1Absorption (hv)S1->S0Fluorescence (Quenched)T1Triplet State (T1)S1->T1Fast ISC(Spin-Orbit Coupling)CuStatesCu(II) d-d States(d-d transitions)T1->CuStatesEnergy TransferHeatThermal Decay(Heat Generation)T1->HeatNon-radiativeCuStates->HeatNon-radiative

Figure 1: Modified Jablonski diagram for Cu-TCPP illustrating the paramagnetic quenching pathway. The rapid Intersystem Crossing (ISC) and coupling to Cu d-states suppress fluorescence, channeling energy into thermal decay.

Experimental Protocols

Synthesis of Cu-TCPP Nanosheets (Solvothermal)

Rationale: Direct metallation requires a solvent system that dissolves both the organic ligand (TCPP) and the metal salt while allowing for high-temperature reflux to overcome the activation energy of porphyrin deformation.

Reagents:

  • H4-TCPP (meso-tetra(4-carboxyphenyl)porphine)[1]

  • Copper(II) Nitrate Trihydrate (

    
    ) or Copper Acetate[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) and Ethanol (1:1 v/v)[1]

  • Surfactant (Optional for Nanosheets): PVP (Polyvinylpyrrolidone, MW 40k)[1]

Protocol:

  • Dissolution: Dissolve 20 mg of H4-TCPP and 0.5 g PVP in 16 mL DMF. Sonicate for 10 mins to ensure complete dispersion.

  • Metal Addition: Add 4 mL of

    
     stock solution (25 mg/mL in Ethanol) dropwise under stirring.
    
    • Observation: Solution changes from purple (free base) to a reddish-brown hue.

  • Solvothermal Reaction: Transfer mixture to a Teflon-lined autoclave. Heat at 80°C for 24 hours .

    • Why 80°C? Higher temperatures (>120°C) may induce MOF crystallization (stacking) rather than discrete nanosheet formation.[1]

  • Purification: Centrifuge at 10,000 rpm for 15 mins. Wash precipitate 3x with Ethanol to remove excess PVP and unreacted ions.[1]

  • Activation: Dry under vacuum at 60°C overnight.

Self-Validating QC Workflow

To ensure the product is Cu-TCPP and not a mixture of starting materials:

  • Acid Stability Test: Take a small aliquot and add 1M HCl.

    • Result: Cu-TCPP is stable; Free base TCPP will protonate to the green di-cation form (

      
      ).[1] If the solution turns bright green immediately, metallation is incomplete.
      
  • UV-Vis Ratio Check: Measure absorbance in DMF.

    • Calculate Ratio

      
      .[1]
      
    • Consistent

      
       values indicate batch-to-batch reproducibility.[1]
      
    • Pass Criteria: Absence of peaks at 515 nm and 645 nm (Free base Q-bands).

SynthesisWorkflowStartH4-TCPP + Cu(II) SaltSolvent: DMF/EtOHReactionSolvothermal Reaction80°C, 24hStart->ReactionCheckUV-Vis QC CheckReaction->CheckDecisionQ-Bands?Check->DecisionPassProduct: Cu-TCPP(2 Q-bands)Decision->Pass2 BandsFailIncomplete Metallation(4 Q-bands)Decision->Fail4 Bands

Figure 2: Synthesis and Quality Control workflow. The reduction of Q-bands from four to two is the primary spectroscopic validation of successful copper insertion.

Solubility & Stability Data

Solubility Profile:

  • High Solubility: DMF, DMSO, NMP (N-methyl-2-pyrrolidone).[1]

  • pH-Dependent Solubility: Insoluble in neutral water.[1] Highly soluble in basic aqueous solution (pH > 10) due to deprotonation of the four carboxylic acid groups (

    
    ).[1]
    
  • Insoluble: Chloroform, Toluene, Hexane (due to polar carboxyl groups).[1]

Thermal Stability:

  • TGA (Thermogravimetric Analysis) typically shows stability of the porphyrin core up to 350–400°C .

  • Weight loss < 300°C is usually attributed to solvent loss (DMF/Water molecules trapped in the lattice).

References

  • Synthesis & Nanosheets: Liu, Y., et al. "Ultrathin Cu-TCPP MOF nanosheets: a new theragnostic nanoplatform with magnetic resonance/near-infrared thermal imaging for synergistic phototherapy of cancers."[1][2] Theranostics, 2018.[1]

  • EPR & Magnetic Properties: Peana, M., et al. "EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory."[1][3] Molecules, 2022.[1][3][4][5]

  • Electrochemical Sensing: Wang, X., et al. "Construction of Electrochemical and Photoelectrochemical Sensing Platform Based on Porphyrinic Metal-Organic Frameworks for Determination of Ascorbic Acid."[1] Sensors, 2021.[1] [1]

  • Physicochemical Characterization: PubChem Compound Summary for CID 14390189, "Cu(II) Meso-tetra(4-carboxyphenyl)porphine."[1] [1]

Electronic band structure of Cu(TPCPP) vs free base H2TCPP

Electronic Band Structure & Functional Mechanics: Cu(TPCPP) vs. Free Base H TCPP

Executive Summary

This technical guide delineates the electronic structure divergences between meso-tetrakis(4-carboxyphenyl)porphyrin (H


TCPP)Cu(II)-tetrakis(4-carboxyphenyl)porphyrin (Cu(TPCPP))

For researchers in drug development (specifically Photodynamic Therapy - PDT) and semiconductor engineering, the distinction is fundamental: H


TCPPCu(TPCPP)

Molecular Architecture and Symmetry Breaking

The electronic properties of porphyrins are governed by the

FeatureFree Base H

TCPP
Metallated Cu(TPCPP)Consequences for Band Structure
Symmetry Point Group

(Rectangular)

(Square Planar)
Determines degeneracy of Frontier Orbitals.
Q-Band Structure 4 Bands (

)
2 Bands (

)
H

TCPP absorbs further into the red (smaller optical gap).
Central Cavity 2 Protons (

)
Cu(II) Ion (

configuration)
Cu introduces unpaired electron spin (

), affecting magnetic and excited-state dynamics.
The Gouterman Four-Orbital Model

In H



1

Electronic Band Structure Analysis

The band structure is defined by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Energy Level Alignment (vs. Vacuum)

The following values represent consensus data derived from cyclic voltammetry (CV) and Density Functional Theory (DFT) on porphyrin derivatives.

  • H

    
    TCPP: 
    
    • HOMO:

      
      
      
    • LUMO:

      
      
      
    • Electronic Gap:

      
      
      
    • Optical Edge:

      
      
      
  • Cu(TPCPP):

    • HOMO:

      
       (Stabilized)
      
    • LUMO:

      
      
      
    • Electronic Gap:

      
      
      
    • Optical Edge:

      
      
      

Mechanistic Insight: The insertion of the electronegative Cu(II) ion stabilizes the HOMO level (making it harder to oxidize) compared to the free base. However, the optical gap widens because the lowest energy transition in the free base (the

The Role of Copper d-Orbitals

Unlike closed-shell metals (e.g., Zn




  • The SOMO lies between the ligand-based

    
     (HOMO) and 
    
    
    (LUMO) orbitals.
  • This state acts as a trap state for excitons, facilitating rapid non-radiative decay and shortening the excited state lifetime.

Visualization of Band Structure

BandStructurecluster_H2Free Base H2TCPP(D2h Symmetry)cluster_CuMetallated Cu(TPCPP)(D4h Symmetry)LUMO_HLUMO (π*)-3.7 eVHOMO_HHOMO (π)-5.6 eVLUMO_H->HOMO_HGap ~1.9 eV(Red Edge ~650nm)LUMO_CLUMO (π*)-3.5 eVHOMO_CHOMO (π)-5.8 eVLUMO_C->HOMO_CGap ~2.3 eV(Blue Shifted)SOMO_CMetal d(x²-y²)Singly Occupied

Figure 1: Comparative electronic energy level diagram. Note the stabilization of the HOMO in Cu(TPCPP) and the presence of the intragap metal d-state.

Experimental Validation Protocols

To validate these band structures in a laboratory setting, the following multi-modal approach is required.

Protocol A: Optical Band Gap Determination (UV-Vis)
  • Preparation: Dissolve samples in DMF or DMSO (due to -COOH solubility). Concentration

    
     M.
    
  • Measurement: Record absorption from 300 nm to 800 nm.

  • Analysis:

    • Identify the Soret Band (~420 nm).

    • Identify Q-Bands . H

      
      TCPP will show 4 distinct peaks (500-650 nm). Cu(TPCPP) will show 1-2 peaks (540-580 nm).
      
    • Tauc Plot: Plot

      
       vs energy (
      
      
      ) to determine the direct optical gap.
Protocol B: Electrochemical Gap (Cyclic Voltammetry)
  • Setup: Three-electrode system (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M TBAPF

    
     in DMF.
    
  • Scan: Scan anodic (oxidation) and cathodic (reduction) directions.

  • Calculation:

    • 
       (relative to vacuum).
      
    • 
      .
      
    • Note: Cu(TPCPP) oxidation peaks may be less reversible due to metal-centered oxidation (

      
      ).
      

Implications for Drug Development (PDT)

This is the critical differentiator for therapeutic applications.

H TCPP: The Type II Specialist

Free base porphyrins are excellent generators of Singlet Oxygen (

  • Mechanism: Light absorption

    
     Singlet Excited State (
    
    
    )
    
    
    Intersystem Crossing (ISC)
    
    
    Long-lived Triplet State (
    
    
    )
    
    
    Energy Transfer to Ground State Oxygen (
    
    
    ).
  • Efficiency: High quantum yield (

    
    ).
    
Cu(TPCPP): The Paramagnetic Switch

The unpaired electron in Cu(II) couples with the porphyrin

  • Heavy Atom & Magnetic Effect: Drastically enhances spin-orbit coupling.

  • Result: ISC is ultra-fast, but the Triplet Lifetime (

    
    ) is extremely short  (nanoseconds vs. microseconds for H
    
    
    TCPP).
  • Consequence: The triplet state decays before it can transfer energy to oxygen. Cu(TPCPP) is a poor Type II photosensitizer.

The "Hidden" Pathway for Cu-Porphyrins

While inefficient at Type II, Cu(TPCPP) excels in Type I (Electron Transfer) or Fenton-like reactions within the tumor microenvironment (TME).

  • Pathway: The Cu(II) center can catalyze the reduction of endogenous H

    
    O
    
    
    to hydroxyl radicals (
    
    
    ) or participate in ligand-peroxidation (Russell mechanism).
  • Therapeutic Strategy: Use Cu(TPCPP) for hypoxic tumors where oxygen (required for Type II) is scarce, but H

    
    O
    
    
    is abundant.

PDT_Mechanismcluster_H2_MechH2TCPP (Type II Dominant)cluster_Cu_MechCu(TPCPP) (Type I / Fenton)Light_HPhoton (hv)S1_HSinglet Excited (S1)Light_H->S1_HT1_HTriplet State (T1)(Long Lifetime)S1_H->T1_HISCO2_HSinglet Oxygen (1O2)Cell DeathT1_H->O2_HEnergy TransferLight_CPhoton (hv)S1_CSinglet Excited (S1)Light_C->S1_CT1_CTriplet State (T1)(Short Lifetime)S1_C->T1_CFast ISCFentonCu(II) + H2O2 -> •OH(Fenton-like)T1_C->FentonCharge Transfer / Catalysis

Figure 2: Mechanistic divergence in Photodynamic Therapy. H

References

  • Electronic Structure of Metalloporphyrins: Liao, M. S., & Scheiner, S. (2002). Electronic structure and bonding in metal porphyrins, metal= Fe, Co, Ni, Cu, Zn. The Journal of Chemical Physics, 117(5), 205-219. Link

  • Optical Properties & Q-Bands: Gouterman, M. (1961). Spectra of porphyrins. Journal of Molecular Spectroscopy, 6(1), 138-163. Link

  • Cu-TCPP Nanosheets & Russell Mechanism: Liu, Y., et al. (2019). Specific Generation of Singlet Oxygen through the Russell Mechanism in Hypoxic Tumors and GSH Depletion by Cu-TCPP Nanosheets. Angewandte Chemie International Edition, 58(40), 14049-14056. Link

  • Electrochemical Gaps of Porphyrins: Rochford, J., & Galoppini, E. (2008). Zinc(II) tetra(4-carboxyphenyl)porphyrin sensitized TiO2: dependence of the electron injection efficiency on the linker length. Langmuir, 24(10), 5366-5374. Link

  • Singlet Oxygen Yields: Redmond, R. W., & Gamlin, J. N. (1999). A compilation of singlet oxygen yields from biologically relevant molecules. Photochemistry and Photobiology, 70(4), 391-475. Link

An In-depth Technical Guide to the Role of Cu(TPCPP) in Photocatalytic Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The global pursuit of clean and sustainable energy has intensified research into photocatalytic water splitting for hydrogen (H₂) production. Within this field, molecular photosensitizers are critical for capturing light energy and initiating the necessary redox reactions. Copper(II) meso-tetra(4-carboxyphenyl)porphyrin, or Cu(TPCPP), has emerged as a significant and promising photosensitizer due to its robust light-harvesting capabilities in the visible spectrum, tunable electronic properties, and versatile coordination chemistry. This guide provides a comprehensive technical overview of the fundamental role of Cu(TPCPP) in photocatalytic hydrogen evolution reactions (HER). We will dissect its molecular attributes, elucidate the core photocatalytic mechanism, present detailed experimental methodologies for its application, and discuss strategies for optimizing H₂ production efficiency. The narrative is grounded in established scientific principles, explaining the causality behind experimental design to provide researchers with both foundational knowledge and actionable insights for developing advanced photocatalytic systems.

The Landscape of Photocatalytic Hydrogen Evolution

The conversion of solar energy into chemical fuels, particularly hydrogen, represents a cornerstone of renewable energy research. The photocatalytic hydrogen evolution reaction (HER) is a process that mimics natural photosynthesis, utilizing a photocatalyst to absorb light and drive the reduction of protons (H⁺) from water into molecular hydrogen (H₂).[1] A typical photocatalytic HER system consists of three essential components:

  • Photosensitizer (PS): A molecule or semiconductor that absorbs light, generating an excited state with sufficient energy to drive the desired chemical reactions.

  • Co-catalyst: A material, often a noble metal like platinum or an earth-abundant alternative, that provides active sites for proton reduction, lowering the activation energy for H₂ formation.[2]

  • Sacrificial Electron Donor (SED): A chemical species that provides electrons to regenerate the photosensitizer after it has undergone oxidation, thereby completing the catalytic cycle.[3] The SED is consumed irreversibly, preventing the photo-oxidized sensitizer from recombining with the electron it donated.

The overall process begins with the absorption of a photon by the photosensitizer, promoting an electron to a higher energy level and creating an "electron-hole" pair.[3] For efficient H₂ production, this charge separation must be maintained. The excited electron is transferred to the co-catalyst, where it reduces protons, while the "hole" (the oxidized photosensitizer) is filled by an electron from the SED. The choice and integration of these three components are paramount to achieving high efficiency and stability.

Cu(TPCPP): A Profile of a Key Photosensitizer

Porphyrins, with their highly conjugated macrocyclic structure, are excellent chromophores that strongly absorb light in the visible region, making them ideal candidates for photosensitizers.[4] Cu(TPCPP) is a synthetic metalloporphyrin that integrates a central copper ion within a tetra(4-carboxyphenyl)porphine framework.[5][6]

Molecular Structure and Physicochemical Properties

The structure of Cu(TPCPP) is defined by a porphyrin core with a central Cu(II) ion and four carboxyphenyl groups at the meso positions.

  • Chemical Formula: C₄₈H₂₈CuN₄O₈[7]

  • Molecular Weight: ~852.3 g/mol [6]

  • Key Features:

    • Porphyrin Macrocycle: Provides the primary light-absorbing properties (Soret and Q-bands) in the visible spectrum.

    • Central Copper Ion: The Cu(II) center is redox-active and plays a crucial role in the electronic properties and catalytic cycle of the molecule.

    • Carboxyphenyl Groups (-COOH): These peripheral functional groups serve multiple purposes. They enhance solubility in polar solvents and act as anchoring points for immobilizing the photosensitizer onto semiconductor surfaces or integrating it into larger structures like Metal-Organic Frameworks (MOFs).[5][8] This anchoring ability is critical for designing stable, heterogeneous photocatalytic systems.[9]

Caption: Molecular structure of Cu(TPCPP).

Synthesis and Characterization of Cu(TPCPP)

The synthesis of Cu(TPCPP) is typically a two-step process:

  • Porphyrin Free Base Synthesis: The porphyrin backbone is first formed via the condensation of pyrrole with 4-carboxybenzaldehyde in a suitable solvent like propionic acid or a mixture of solvents under reflux. This reaction, often catalyzed by an acid, yields the free base H₂(TPCPP).

  • Metallation: The free base is then reacted with a copper(II) salt, such as copper(II) acetate, in a solvent like N,N-Dimethylformamide (DMF) or methanol/chloroform.[4] The copper ion coordinates with the four nitrogen atoms of the porphyrin core, displacing the two inner protons to form the stable Cu(TPCPP) complex.[8]

Characterization is crucial to confirm the structure and purity. Standard techniques include:

  • UV-Visible Spectroscopy: To confirm the characteristic Soret and Q-bands of the metalloporphyrin.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the C=O stretch of the carboxylic acid.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the free base porphyrin to confirm its structure before metallation.

  • Mass Spectrometry: To verify the molecular weight of the final product.

The Core Mechanism of Cu(TPCPP)-Mediated HER

The photocatalytic cycle for hydrogen evolution using Cu(TPCPP) is a multi-step process involving light absorption, charge separation, electron transfer, and catalysis. The mechanism described here is for a typical three-component homogeneous system comprising Cu(TPCPP), a platinum co-catalyst, and a sacrificial electron donor.

  • Photoexcitation: The cycle begins when the Cu(TPCPP) molecule absorbs a photon of visible light (hν), promoting it to an electronically excited state (Cu(TPCPP)*).

    Cu(TPCPP) + hν → Cu(TPCPP)*

  • Reductive Quenching Pathway: In the most common pathway for HER, the excited photosensitizer is reductively quenched by the Sacrificial Electron Donor (SED). The SED, such as ascorbic acid, donates an electron to the excited Cu(TPCPP)*, reducing it to a radical anion [Cu(TPCPP)]⁻ and becoming oxidized itself (SED⁺).[10][11]

    Cu(TPCPP)* + SED → [Cu(TPCPP)]⁻ + SED⁺

    Causality Insight: The choice of SED is critical. It must have a suitable redox potential to reduce the excited photosensitizer but not the ground state. Ascorbic acid is effective because it is a strong reducing agent and its oxidized form is unstable, rapidly decomposing, which helps to prevent back-electron transfer.[10]

  • Electron Transfer to Co-catalyst: The highly reducing radical anion [Cu(TPCPP)]⁻ then transfers its excess electron to the surface of the platinum co-catalyst (Pt). This regenerates the ground state Cu(TPCPP) and charges the co-catalyst with the electron needed for catalysis.

    [Cu(TPCPP)]⁻ + Pt → Cu(TPCPP) + Pt⁻

  • Proton Reduction and H₂ Evolution: The electron-charged platinum catalyst provides an active site for the reduction of two protons (H⁺) from the aqueous solution to form a molecule of hydrogen gas (H₂).

    2Pt⁻ + 2H⁺ → 2Pt + H₂

  • Regeneration: The Cu(TPCPP) is returned to its ground state, ready to absorb another photon and restart the cycle. The continuous consumption of the SED ensures the process moves forward.

Photocatalytic_Cycle cluster_0 Photocatalytic Hydrogen Evolution Cycle PS Cu(TPCPP) PS_excited Cu(TPCPP)* (Excited State) PS->PS_excited 1. Light Absorption (hν) PS_reduced [Cu(TPCPP)]⁻ (Reduced State) PS_excited->PS_reduced 2. Reductive Quenching PS_reduced->PS 3. Electron Transfer Catalyst_reduced Pt⁻ PS_reduced->Catalyst_reduced e⁻ SED SED (e.g., Ascorbic Acid) SED->PS_excited e⁻ SED_ox SED⁺ (Oxidized) SED->SED_ox Catalyst Pt Co-catalyst Catalyst_reduced->Catalyst 4. Proton Reduction Hydrogen H₂ Catalyst_reduced->Hydrogen Protons 2H⁺ Protons->Catalyst_reduced

Caption: Photocatalytic cycle for HER with Cu(TPCPP).

Mechanistic studies using techniques like transient absorption spectroscopy (TAS) are vital for confirming these pathways. TAS allows researchers to observe the short-lived excited and reduced states of the photosensitizer, providing direct evidence of electron transfer steps and their kinetics.[12][13]

Experimental Protocols and Methodologies

A self-validating protocol is essential for obtaining reproducible and trustworthy results. The following section outlines a standard methodology for evaluating a Cu(TPCPP)-based photocatalytic system.

Materials and Reagents
  • Photosensitizer: Cu(TPCPP) (synthesized or commercially sourced).

  • Co-catalyst Precursor: Chloroplatinic acid (H₂PtCl₆) for in-situ photodeposition of platinum nanoparticles.

  • Sacrificial Electron Donor: L-Ascorbic acid or Triethanolamine (TEOA).

  • Solvent: High-purity, deoxygenated water/acetonitrile or water/DMF mixture.

  • pH Buffer: Acetate or phosphate buffer to maintain a constant pH.

  • Inert Gas: High-purity Argon or Nitrogen for deaerating the reaction mixture.

Step-by-Step Protocol for a Typical HER Experiment

Experimental_Workflow cluster_workflow HER Experimental Workflow A 1. Prepare Solution - Dissolve Cu(TPCPP), SED, and buffer in solvent. - Sonicate for homogeneity. B 2. Add Co-catalyst - Add H₂PtCl₆ solution to the mixture. A->B C 3. Deoxygenate - Transfer to photoreactor. - Purge with Ar/N₂ for 30 min to remove O₂. B->C D 4. Irradiation - Place in front of a calibrated light source (e.g., 300W Xe lamp with filter). - Start magnetic stirring. C->D E 5. Gas Sampling - At set intervals (e.g., every hour), take headspace gas samples using a gas-tight syringe. D->E F 6. Analysis - Inject samples into a Gas Chromatograph (GC-TCD) to quantify H₂. E->F G 7. Data Processing - Calculate cumulative H₂ produced. - Determine rate and quantum yield. F->G

Caption: Standard workflow for a photocatalytic HER experiment.

  • Preparation of the Reaction Mixture:

    • In a typical experiment, prepare a 100 mL solution in a quartz photoreactor.

    • Dissolve the sacrificial electron donor (e.g., 0.1 M ascorbic acid) and buffer (to maintain desired pH, typically acidic to neutral) in the chosen solvent system (e.g., 9:1 water:acetonitrile).

    • Add the Cu(TPCPP) photosensitizer to achieve a final concentration in the micromolar range (e.g., 10-50 µM).

    • Add the platinum co-catalyst precursor, H₂PtCl₆, to achieve a desired weight percentage relative to the photosensitizer (e.g., 3 wt%). The Pt nanoparticles will form in-situ upon irradiation.

  • Deaeration:

    • Seal the reactor vessel with a rubber septum.

    • Purge the solution and headspace with an inert gas (Argon or Nitrogen) for at least 30 minutes. This step is critical as oxygen is an efficient quencher of excited states and can compete for electrons, inhibiting H₂ production.

  • Photoreaction:

    • Place the reactor in a controlled temperature water bath (e.g., 25 °C) and begin vigorous magnetic stirring.

    • Position the reactor at a fixed distance from a calibrated light source, such as a 300W Xenon lamp equipped with a UV cut-off filter (e.g., λ > 420 nm) to ensure only visible light is used.

  • Hydrogen Quantification:

    • At regular time intervals (e.g., every 60 minutes), withdraw a small volume of the headspace gas (e.g., 100 µL) using a gas-tight syringe.

    • Inject the gas sample into a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and a suitable column (e.g., molecular sieve 5A) to quantify the amount of H₂ produced.

  • Data Analysis:

    • Plot the cumulative amount of H₂ produced over time to determine the hydrogen evolution rate (typically in µmol/h or mmol/g/h).

    • The initial linear portion of the plot represents the catalytic rate before significant degradation or substrate depletion.

Calculation of Performance Metrics

Turnover Number (TON): A measure of catalyst efficiency, representing the number of moles of H₂ produced per mole of photosensitizer. TON = (moles of H₂ produced) / (moles of Cu(TPCPP))

Apparent Quantum Yield (AQY): The ratio of the number of electrons used for hydrogen production to the number of incident photons, expressed as a percentage.[14] AQY (%) = [ (2 × moles of H₂ produced) / (moles of incident photons) ] × 100

The number of incident photons must be measured separately using a calibrated photodiode sensor or chemical actinometry at the specific wavelength of irradiation.[14]

Performance, Optimization, and Stability

The efficiency of a Cu(TPCPP)-based HER system is not absolute and depends on several interdependent factors.

Factors Influencing Efficiency
FactorCausality and Effect on HER Performance
pH of the Solution Affects the proton concentration and the surface charge of catalysts. For many systems, a slightly acidic pH (4-6) is optimal as it provides a high concentration of protons (H⁺) without degrading the photosensitizer.[2]
Co-catalyst Loading Too little co-catalyst provides insufficient active sites for H₂ evolution. Too much can block light from reaching the photosensitizer or cause light scattering, reducing overall efficiency. An optimal loading (e.g., 1-3 wt% Pt) is typically determined empirically.
SED Concentration The concentration of the sacrificial donor must be high enough to ensure the rate of photosensitizer regeneration is not the limiting step. A concentration of ~0.1 M is common.
Light Intensity Higher light intensity generally increases the rate of H₂ evolution up to a point where another step (e.g., electron transfer or catalysis) becomes rate-limiting.
Stability and Deactivation

While robust, porphyrin-based photosensitizers can undergo photodegradation over long irradiation times. The stability of copper-based catalysts can also be a concern, with potential for oxidation or leaching of the metal center.[15][16] Strategies to enhance stability include:

  • Heterogenization: Anchoring Cu(TPCPP) onto a stable support like TiO₂, g-C₃N₄, or graphene can improve stability and reusability by preventing aggregation and providing a robust framework.[17][18]

  • Structural Modification: Creating fused porphyrin polymers can enhance electronic communication and structural rigidity, leading to more stable and active heterogeneous catalysts.[9]

Cycling experiments, where the catalyst is recovered and reused over multiple runs, are essential for assessing its long-term operational stability.[19]

Conclusion and Future Outlook

Cu(TPCPP) stands as a versatile and effective photosensitizer for photocatalytic hydrogen evolution. Its strong visible-light absorption, redox activity, and functional handles for immobilization make it a foundational component for designing advanced photocatalytic systems. The core of its function lies in its ability to efficiently absorb light and initiate a cascade of electron transfers, moving energy from photons to a co-catalyst where the reduction of protons to hydrogen occurs.

Future research will likely focus on moving beyond noble metal co-catalysts towards earth-abundant alternatives and integrating Cu(TPCPP) into highly ordered, stable architectures like MOFs and Covalent Organic Frameworks (COFs).[2] Elucidating the ultrafast dynamics of charge transfer using advanced spectroscopic techniques will continue to provide the mechanistic insights needed to rationally design next-generation photocatalysts with improved quantum yields and long-term stability, paving the way for practical solar hydrogen production.

References

  • ResearchGate. Assembly mechanism and photoproduced electron transfer for a novel cubic Cu2O/tetrakis(4-hydroxyphenyl)porphyrin hybrid with visible photocatalytic activity for hydrogen evolution. [Link]

  • RASĀYAN Journal of Chemistry. ONE POT SYNTHESES AND CHARACTERIZATION OF MESO- 5, 10, 15, 20-COPPER TETRAPHENYLPORPHYRIN. [Link]

  • Catalysis Science & Technology (RSC Publishing). Enhanced electron transfer and photocatalytic hydrogen production over the carbon nitride/porphyrin nanohybrid finely bridged by special copper. [Link]

  • ResearchGate. Attached meso-tetra (4-carboxyphenyl) porphyrin copper (II) to BiOCl for enhanced photocatalytic performance in antibiotics degradation. [Link]

  • MDPI. Photocatalytically Active Semiconductor Cu3P Unites with Flocculent TiN for Efficient Removal of Sulfamethoxazole. [Link]

  • Wiley Online Library. Photocatalysis for Hydrogen Production and CO2 Reduction: The Case of Copper‐Catalysts. [Link]

  • MDPI. CO2 Reduction Performance with Double-Layered Cu/TiO2 and P4O10/TiO2 as Photocatalysts under Different Light Illumination Conditions. [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Significant improvement of photocatalytic hydrogen evolution performance in covalent organic frameworks: substituent fine-tuning. [Link]

  • Unipd. Efficient photoactivated hydrogen evolution promoted by CuxO–gCN–TiO2–Au (x = 1,2) nanoarchitectures. [Link]

  • ACS Publications. Enhanced Photoelectrochemical Hydrogen Evolution over Crystalline Cu2Sn0.38Ge0.62S3 Particles Grown from LiCl-RbCl Flux. [Link]

  • PubChem. CU(II) Meso-tetra(4-carboxyphenyl)porphine. [Link]

  • PubMed. Photocatalytic hydrogen evolution by Cu(II) complexes. [Link]

  • MedCrave online. Ascorbic acid assisted synthesis, characterization and catalytic application of copper nanoparticles. [Link]

  • Frontiers. (2019). Development of Visible-Light Driven Cu(I) Complex Photosensitizers for Photocatalytic CO2 Reduction. [Link]

  • ACS Publications. (2020). Fused Porphyrin Thin Films as Heterogeneous Visible-Light Active Photocatalysts with Well-Defined Active Metal Sites for Hydrogen Generation. [Link]

  • MDPI. (2023). Transient Absorption Spectrum Analysis for Photothermal Catalysis Perovskite Materials. [Link]

  • ResearchGate. Hydrogen evolution rate and apparent quantum yield of H2 achieved.... [Link]

  • RSC Publishing. Photocatalytic activity and the electron transport mechanism of titanium dioxide microsphere/porphyrin implanted with small size copper. [Link]

  • RSC Publishing. The photocatalytic activity and degradation mechanism of methylene blue over copper(ii) tetra(4-carboxyphenyl) porphyrin sensitized TiO2 under visible light irradiation. [Link]

  • MDPI. Improved Synthesis of Cu2O NPs and Ascorbic Acid-Modified Derivatives for Adsorption of Brilliant Cresyl Blue: Surface and Reusability Studies. [Link]

  • MDPI. On the Origin of Enhanced Photocatalytic Activity of Copper-Modified Titania in the Oxidative Reaction Systems. [Link]

  • MDPI. (2019). Kinetic Modeling and Quantum Yields: Hydrogen Production via Pd-TiO2 Photocatalytic Water Splitting under Near-UV and Visible Light. [Link]

  • ResearchGate. Transient absorption spectra of vapor deposited CuPc (ca. 60 nm) on.... [Link]

  • Chemical Communications (RSC Publishing). Electrocatalytic hydrogen evolution with a copper porphyrin bearing meso-(o-carborane) substituents. [Link]

  • ResearchGate. Photocatalytic Hydrogen Evolution from Water Splitting Using Core-Shell Structured Cu/ZnS/COF Composites. [Link]

  • The Royal Society of Chemistry. Supplementary Information Enhancement of hydrogen production of Cu-TiO2 nanocomposite photocatalyst combined with broad spectrum. [Link]

  • MDPI. Effects of Reaction Temperature on the Photocatalytic Activity of TiO2 with Pd and Cu Cocatalysts. [Link]

  • Macmillan Group - Princeton University. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. [Link]

  • ResearchGate. Highly Efficient Photocatalytic Hydrogen Production via Porphyrin-Fullerene Supramolecular Photocatalyst with Donor-Acceptor Structure. [Link]

  • ChemRxiv. Visible Light-Driven Excited-State Copper-BINAP Catalysis for Accessing Diverse Chemical Reactions. [Link]

  • ResearchGate. Ascorbic acid-mediated solid-state synthesis of cavity-engineered CuO–Cu2O–Cu heterostructures: structural transformation mechanism and photocatalytic detoxification of Cr(vi). [Link]

  • Chemical Communications (RSC Publishing). Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis. [Link]

  • Sci-Hub. Copper Photodeposition on TiO2 Studied with HREM and EXAFS. [Link]

  • ACS Publications. Adsorption and Photoactivity of Tetra(4-carboxyphenyl)porphyrin (TCPP) on Nanoparticulate TiO2. [Link]

  • RSC Publishing. Catalytic oxidation of ascorbic acid via copper–polypyridyl complex immobilized on glass. [Link]

  • PSE Community.org. (2023). Catalytic Degradation of Tetracycline Hydrochloride by Coupled UV-Peroxydisulfate System: Efficiency, Stability and Mechanism. [Link]

  • ResearchGate. Multiple exciton generation for photoelectrochemical hydrogen evolution reactions with quantum yields exceeding 100%. [Link]

  • ACS Publications. Mini-Review on Catalytic Hydrogen Evolution from Porphyrin–Graphene Structures. [Link]

  • ResearchGate. (PDF) Influence of Ag/Cu photodeposition on CaTiO3 photocatalytic activity for degradation of Rhodamine B dye. [Link]

  • ResearchGate. (PDF) Transient Absorption Spectrum Analysis for Photothermal Catalysis Perovskite Materials. [Link]

  • MDPI. Catalytic Degradation of Tetracycline Hydrochloride by Coupled UV−Peroxydisulfate System: Efficiency, Stability and Mechanism. [Link]

  • PMC - NIH. Ti3C2T x 2D and 0D MXene Cocatalysts on CuO for Enhanced Photocatalytic Hydrogen Evolution. [Link]

Sources

Methodological & Application

Protocol for microwave-assisted synthesis of Cu(TPCPP) MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Ultrathin 2D Cu(TPCPP) MOF Nanosheets

Introduction: The Strategic Advantage of Cu(TPCPP)

Copper-Tetrakis(4-carboxyphenyl)porphyrin (Cu(TPCPP)) Metal-Organic Frameworks (MOFs) represent a premier class of "theranostic" materials. Unlike bulk MOFs, 2D Cu(TPCPP) nanosheets offer a unique combination of high surface area, intrinsic photodynamic therapy (PDT) capability (via the porphyrin linker), and photothermal therapy (PTT) properties (via the copper nodes).

Why Microwave-Assisted Synthesis? Traditional solvothermal synthesis of 2D MOF nanosheets is kinetically sluggish, often requiring 24–72 hours at 80°C to achieve thermodynamic stability. This prolonged heating can lead to Ostwald ripening, resulting in stacked, thick plates rather than ultrathin nanosheets. Microwave irradiation solves this by providing:

  • Rapid Volumetric Heating: Reduces synthesis time from days to minutes (typically 30–60 min).

  • Uniform Nucleation: High-frequency energy transfer creates uniform "hot spots," promoting simultaneous nucleation over crystal growth, which is critical for maintaining the 2D nanosheet morphology.

  • Phase Purity: Minimizes the formation of kinetic impurities or amorphous phases common in slow-heating ramp profiles.

Scientific Mechanism & Reaction Logic

The synthesis relies on the coordination between the Cu₂(COO)₄ paddlewheel nodes and the TPCPP linkers .

  • The Linker (H₂TPCPP): A porphyrin core with four benzoic acid arms. The porphyrin acts as a photosensitizer (generating singlet oxygen, ¹O₂) and a fluorescence imaging agent.

  • The Node (Cu²⁺): Copper ions coordinate with the carboxylate groups of TPCPP. In the 2D sheet structure, Cu²⁺ also provides strong Near-Infrared (NIR) absorption due to d-d transitions, enabling PTT.

  • The Modulator (PVP): Polyvinylpyrrolidone (PVP) is critical . It acts as a surfactant that selectively binds to the surface of the growing MOF layers, preventing vertical stacking (Van der Waals aggregation) and forcing the crystal to grow laterally into 2D nanosheets.

Materials & Equipment

Reagents
ReagentSpecificationRole
H₂TPCPP Tetrakis(4-carboxyphenyl)porphyrin (>97%)Organic Linker / Photosensitizer
Cu(NO₃)₂[1][2][3][4][5][6]·3H₂O Copper(II) nitrate trihydrate (99.9%)Metal Node Source
PVP Polyvinylpyrrolidone (MW ≈ 40,000)Surfactant / Morphology Control
DMF N,N-Dimethylformamide (Anhydrous)Primary Solvent
Ethanol Absolute (99.8%)Washing Solvent
Equipment
  • Microwave Reactor: Monowave system (e.g., Anton Paar Monowave 300 or CEM Discover) capable of pressure control (up to 20 bar) and precise temperature holding.

  • Centrifuge: High-speed (capable of ≥10,000 rpm).

  • Ultrasonic Bath: For redispersion.

Detailed Experimental Protocol

This protocol adapts the solvothermal chemistry established by Zhao et al. (Theranostics, 2018) to a microwave-accelerated workflow.

Step 1: Precursor Preparation
  • Linker Solution: In a 30 mL microwave vial, dissolve 10 mg of H₂TPCPP and 250 mg of PVP in 8 mL of DMF .

    • Note: Sonicate for 10 minutes until the solution is a clear, dark purple. The PVP must be fully dissolved to ensure effective capping.

  • Metal Solution: Separately, dissolve 10 mg of Cu(NO₃)₂·3H₂O in 2 mL of DMF .

  • Mixing: Add the Metal Solution dropwise to the Linker Solution under vigorous magnetic stirring (500 rpm). Stir for 5 minutes at room temperature.

    • Visual Check: The solution should remain clear; immediate precipitation indicates the concentration is too high or the solvent is wet.

Step 2: Microwave Synthesis

Seal the vial with a Teflon-lined cap and place it in the microwave reactor. Program the following method:

ParameterSettingRationale
Temperature 80 °C Sufficient for coordination without degrading the porphyrin.
Ramp Time 2:00 minFast ramp to bypass kinetic traps.
Hold Time 45:00 min Accelerated growth (vs. 24h solvothermal).
Stirring 600 rpmEnsures thermal homogeneity.
Cooling Active (Air/Compressed Air)Rapid quenching to freeze the 2D morphology.
  • Safety Note: DMF vapor pressure at 80°C is low, but always operate within the pressure limits of your specific reactor vessel.

Step 3: Purification & Activation
  • Collection: Transfer the reaction mixture to centrifuge tubes. The product will be a dark reddish-brown suspension.

  • Primary Separation: Centrifuge at 12,000 rpm for 15 minutes . Discard the supernatant (contains unreacted PVP and metal salts).

  • Washing (Critical):

    • Resuspend the pellet in Ethanol via sonication (5 mins).

    • Centrifuge at 12,000 rpm for 10 mins.

    • Repeat 3 times. This removes DMF (trapped in pores) and excess PVP.

  • Storage: Store the final pellet in Ethanol at 4°C or dry under vacuum at 60°C for 12 hours for solid-state characterization.

Characterization & Quality Control

A successful synthesis must meet these criteria:

TechniqueExpected ResultInterpretation
PXRD Broad peak at 2θ ≈ 7–8° (low angle).Indicates the formation of 2D layered sheets.[7] Sharp, high-angle peaks suggest bulk stacking (failure).
AFM Thickness: 3–6 nm .Confirms "ultrathin" nanosheet nature (approx. 3–5 atomic layers).
TEM Large, transparent sheets (>200 nm lateral).Verifies sheet morphology vs. nanoparticles.
UV-Vis Soret Band at 415–425 nm .Confirms the integrity of the porphyrin ring within the MOF.

Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the role of PVP and Microwave energy.

G cluster_0 Precursor Phase cluster_1 Microwave Reactor cluster_2 Workup Linker H₂TPCPP + PVP (in DMF) Mix Homogeneous Mixture Linker->Mix Metal Cu(NO₃)₂ (in DMF) Metal->Mix MW_Heat Irradiation 80°C, 45 min, 600 rpm Mix->MW_Heat Transfer to Vial Nucleation Rapid Nucleation (PVP caps c-axis) MW_Heat->Nucleation Growth Lateral Growth (2D Sheets) Nucleation->Growth Anisotropic Growth Quench Rapid Cooling (Freeze Morphology) Growth->Quench Wash Ethanol Wash (x3 Centrifugation) Quench->Wash Product Cu(TPCPP) Nanosheets Wash->Product PVP_Effect PVP prevents vertical stacking PVP_Effect->Nucleation

Caption: Logical workflow for the microwave-assisted synthesis of Cu(TPCPP) nanosheets, emphasizing the role of PVP in directing 2D growth.

Troubleshooting Guide

  • Problem: Product is bulk powder (not nanosheets).

    • Cause: Insufficient PVP or Temperature too high (>100°C).

    • Fix: Increase PVP concentration (up to 300 mg) or reduce Hold Time.

  • Problem: Low Yield / Clear Solution.

    • Cause: Reaction didn't initiate.

    • Fix: Ensure temperature sensor is calibrated. 80°C is the threshold; try 85°C.

  • Problem: Aggregation after washing.

    • Cause: Over-drying.

    • Fix: Never let nanosheets dry completely if using for biological assays. Keep as a concentrated ethanolic stock.

References

  • Zhao, R., et al. (2018). "Ultrathin Cu-TCPP MOF nanosheets: a new theragnostic nanoplatform with magnetic resonance/near-infrared thermal imaging for synergistic phototherapy of cancers."[1] Theranostics, 8(14), 3900–3911.

    • Core Reference: Establishes the Cu-TCPP + PVP chemistry and solvothermal parameters (80°C) which are adapted here for microwave synthesis.
  • Klinowski, J., et al. (2011). "Microwave-Assisted Synthesis of Metal–Organic Frameworks." Dalton Transactions, 40, 321-330.

    • Methodology: Validates the acceleration of MOF crystallization and phase purity improvements using microwave irradi
  • Liu, J., et al. (2021). "Facile synthesis of 2D Al-TCPP MOF nanosheets for efficient sonodynamic cancer therapy." Materials Chemistry Frontiers, 5, 3408-3416.

    • Comparative Protocol: Demonstrates similar porphyrin-MOF nanosheet synthesis strategies using solvothermal/microwave routes.

Sources

Advanced Application Note: Cu-TCPP MOF Nanosheets for Deep-Tissue Sonodynamic Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Challenge: Traditional Photodynamic Therapy (PDT) is limited by light penetration depth (<1 cm) and reliance on tissue oxygen, which is scarce in the hypoxic tumor microenvironment (TME). The Solution: Sonodynamic Therapy (SDT) utilizes ultrasound (US), which penetrates deep tissues (>10 cm). However, standard organic sonosensitizers often suffer from aggregation-induced quenching and poor ROS quantum yields in hypoxia.

The Cu-TCPP Breakthrough: This guide details the engineering of Ultrathin 2D Cu-TCPP Metal-Organic Framework (MOF) Nanosheets . Unlike free porphyrins, these nanosheets prevent aggregation through rigid coordination. Crucially, they function as a "self-amplifying" therapeutic system:

  • Primary SDT: The porphyrin ligand (TCPP) generates Singlet Oxygen (

    
    ) under US irradiation via sonoluminescence-induced excitation.
    
  • GSH Depletion (Chemodynamic Synergy): The Cu(II) nodes react with intracellular Glutathione (GSH), reducing to Cu(I). This depletes the tumor's antioxidant defense, making cancer cells hypersensitive to ROS.

  • Fenton-Like Activity: The generated Cu(I) catalyzes endogenous

    
     into highly toxic Hydroxyl Radicals (
    
    
    
    ), bypassing the need for molecular oxygen.
Mechanism Visualization

The following diagram illustrates the cascade from synthesis to deep-tissue therapeutic action.

CuTCPP_Mechanism cluster_0 Synthesis cluster_1 Deep Tissue TME Action TCPP H4-TCPP Ligand Solvothermal Solvothermal Assembly (DMF/Ethanol, 80°C) TCPP->Solvothermal CuSalt Cu(NO3)2 Source CuSalt->Solvothermal Nanosheet 2D Cu-TCPP MOF Nanosheet Solvothermal->Nanosheet Cavitation Acoustic Cavitation & Sonoluminescence Nanosheet->Cavitation Accumulation Cu_Redox Cu(II) -> Cu(I) Nanosheet->Cu_Redox Catalysis US Ultrasound (1.0 MHz) Deep Penetration US->Cavitation Excitation Porphyrin Excitation (S0 -> S1 -> T1) Cavitation->Excitation Energy Transfer ROS_1 Singlet Oxygen (1O2) Excitation->ROS_1 Type II SDT Apoptosis Tumor Cell Death ROS_1->Apoptosis GSH Intracellular GSH (High Conc.) GSH->Cu_Redox Reduces Cu GSSG GSSG (Oxidized) GSSG->Apoptosis Defense Collapse Cu_Redox->GSSG Depletion OH_Rad Hydroxyl Radical (.OH) (Fenton Reaction) Cu_Redox->OH_Rad Cu(I) + H2O2 H2O2 Endogenous H2O2 H2O2->OH_Rad OH_Rad->Apoptosis

Figure 1: Schematic of Cu-TCPP MOF synthesis and the dual-mechanism (SDT + GSH Depletion) inducing tumor cell death.[1]

Protocol A: Synthesis of Ultrathin 2D Cu-TCPP Nanosheets

Objective: Synthesize non-aggregated, 2D nanosheets with high surface area for maximum catalytic exposure. Critical Parameter: The solvent ratio (DMF:Ethanol) controls the 2D morphology. Pure DMF tends to form bulk crystals; the addition of ethanol acts as a modulator to restrict vertical growth.

Materials
  • Ligand: Tetrakis(4-carboxyphenyl)porphyrin (H4-TCPP) (>97% purity).

  • Metal Source: Copper(II) nitrate trihydrate (

    
    ).
    
  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH).

  • Equipment: 20 mL Teflon-lined stainless steel autoclave, Centrifuge, Vacuum oven.

Step-by-Step Methodology
  • Precursor Dissolution:

    • Dissolve 10 mg of H4-TCPP and 10 mg of

      
       in a mixed solvent of DMF (15 mL) and Ethanol (5 mL).
      
    • Note: The 3:1 ratio is critical for nanosheet formation [1].

    • Sonicate for 15 minutes until a clear, dark red solution is obtained.

  • Solvothermal Assembly:

    • Transfer the solution to the Teflon-lined autoclave.

    • Seal tightly and heat at 80°C for 24 hours .

    • Why 80°C? Higher temperatures (>100°C) often lead to bulk 3D crystals rather than 2D sheets.

  • Purification:

    • Cool to room temperature naturally.

    • Centrifuge at 10,000 rpm for 15 minutes. Discard the supernatant (unreacted ligand).

    • Wash the precipitate with Ethanol 3 times to remove residual DMF.

  • Activation:

    • Disperse the washed nanosheets in acetone for 12 hours (solvent exchange).

    • Dry under vacuum at 60°C overnight.

Quality Control Check:

  • Tyndall Effect: Disperse 1 mg in 10 mL water. A laser pointer should show a distinct beam path, indicating colloidal stability (nanosheets) rather than rapid settling (bulk crystals).

Protocol B: Sonodynamic Performance Evaluation

Objective: Quantify ROS generation under Ultrasound (US) irradiation. Safety Note: Ultrasound cavitation generates heat. Temperature must be controlled to distinguish SDT effects from thermal ablation.

Experimental Setup
  • US Source: 1.0 MHz therapeutic ultrasound transducer (e.g., Chattanooga or custom rig).

  • Power Density: 1.0 - 2.0 W/cm² (adjustable).

  • Duty Cycle: 50% (to minimize heat accumulation).

Singlet Oxygen ( ) Detection (DPBF Assay)

DPBF (1,3-diphenylisobenzofuran) is a specific probe that bleaches (absorbance decreases at 410 nm) upon reacting with


.
  • Preparation: Prepare a solution of Cu-TCPP nanosheets (20 µg/mL) and DPBF (50 µM) in DMF/Water (1:9 ratio). Note: DPBF is hydrophobic; minimize water content or use a surfactant if needed, but DMF is preferred for the assay.

  • Dark Control: Measure absorbance at 410 nm (

    
    ). Keep in dark for 10 min and measure again to ensure stability.
    
  • Irradiation:

    • Place the sample vial in a water bath maintained at 25°C (use a cooling circulator).

    • Apply US (1.0 MHz, 1.5 W/cm²) for 1-minute intervals.

  • Measurement: Record UV-Vis spectra every minute for 5 minutes.

  • Data Analysis: Plot

    
     vs. Time. A steeper slope indicates higher ROS quantum yield compared to free TCPP.
    
Hydroxyl Radical ( ) Detection (TA or TMB Assay)

Since Cu-TCPP acts as a Fenton catalyst, detecting


 is vital.
  • Reagents: Terephthalic Acid (TA) captures

    
     to form fluorescent 2-hydroxyterephthalic acid (Ex: 315 nm, Em: 425 nm).
    
  • Mixture: Mix Cu-TCPP (20 µg/mL) + TA (0.5 mM) +

    
     (100 µM) in PBS (pH 6.5, simulating TME).
    
  • Irradiation: Apply US for 5 minutes.

  • Readout: Measure Fluorescence increase at 425 nm.

    • Validation: The signal should be significantly higher than "Cu-TCPP +

      
       (No US)" and "US + 
      
      
      
      (No Cu-TCPP)".

Protocol C: Deep-Tissue Simulation & GSH Depletion

Objective: Verify efficacy under conditions mimicking deep, reducing tumor environments.

GSH Depletion Assay (Ellman’s Reagent)

Tumors have high GSH (2-10 mM). Cu-TCPP should lower this.

  • Incubation: Incubate Cu-TCPP (50 µg/mL) with reduced GSH (1 mM) in PBS for 0, 1, 2, and 4 hours.

  • Filtration: Centrifuge to remove nanosheets (prevent Cu interference).

  • Detection: Mix supernatant with Ellman’s reagent (DTNB).

  • Readout: Measure Absorbance at 412 nm.

    • Result: Absorbance should decrease over time, confirming GSH oxidation to GSSG by the Cu(II) centers [2].

Deep-Tissue Phantom Setup

To prove "Deep Tissue" capability, you cannot simply irradiate a cuvette. You must simulate tissue attenuation.

Phantom Fabrication:

  • Create a 10 cm thick phantom using 2% Agarose gel mixed with 1% TiO2 (scatterer) and 0.5% India Ink (absorber) to mimic optical and acoustic properties of human tissue.

Procedure:

  • Place the cell culture plate (or ROS vial) at the bottom of the phantom.

  • Apply Ultrasound gel to the top of the phantom.

  • Position the transducer on top (Distance = 10 cm).

  • Irradiate (1.0 MHz, 2.0 W/cm², 5 mins).

  • Comparative Control: Attempt to trigger the same ROS generation using a 660 nm Laser (PDT source) through the phantom.

    • Expected Outcome: The Laser group will show zero ROS generation (light blocked). The US group will show robust ROS generation (sound penetrates).

Data Summary & Troubleshooting

Expected Quantitative Outcomes
ParameterFree TCPP LigandCu-TCPP MOF NanosheetsRationale
Particle Size N/A (Molecular)80 - 120 nm (Sheet)EPR effect retention in tumors.
Zeta Potential -15 mV+10 to +20 mVCu coordination often shifts charge; aids cell uptake.
ROS Yield (US) ModerateHigh (2.5x increase)Rigid framework prevents quenching.
GSH Depletion Negligible> 70% reduction in 2hCu(II)/Cu(I) redox cycle.
Stability Aggregates in PBSStable for >48hPEGylation (optional) can further enhance this.
Troubleshooting Guide
  • Issue: Low ROS signal in DPBF assay.

    • Cause: Thermal degradation of DPBF.

    • Fix: Ensure the sample is actively cooled (ice bath or circulator) during US irradiation.

  • Issue: Nanosheets precipitating immediately.

    • Cause: Incomplete washing of DMF or excessive salt concentration.

    • Fix: Increase Ethanol wash steps. Store in water/ethanol 50:50 mix until use.

  • Issue: No cytotoxicity in vitro.

    • Cause: Low cellular uptake.

    • Fix: Check Zeta potential. If too negative, coat with a cationic polymer or incubate longer (24h) before US treatment.

References

  • Ultrathin Cu-TCPP MOF Nanosheets: Wan, X., et al. (2019). "Ultrathin 2D Cu-Porphyrin MOF Nanosheets... for Synergetic Chemodynamic and Photodynamic Therapy." ACS Applied Materials & Interfaces.

  • GSH Depletion Mechanism: Zhang, L., et al. (2018). "Specific Generation of Singlet Oxygen... and GSH Depletion by Cu-TCPP Nanosheets for Cancer Therapy." Angewandte Chemie International Edition.

  • Sonodynamic Therapy Principles: Pan, X., et al. (2018). "Deep-penetrating Sonodynamic Therapy with Sonosensitizers." Advanced Materials.

  • DPBF Assay Protocol: Gomes, A., et al. (2005). "Fluorescence probes used for detection of reactive oxygen species."[2] Journal of Biochemical and Biophysical Methods.

Sources

Optimizing Cu(TPCPP) Catalyst Loading for Enhanced CO2 Reduction in Flow Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for High-Performance CO2 Electroreduction

The electrochemical carbon dioxide reduction reaction (CO2RR) represents a cornerstone technology in the global effort to mitigate greenhouse gas emissions and establish a circular carbon economy. By converting CO2 into valuable chemical feedstocks and fuels, we can transform a liability into an asset, powered by renewable electricity.[1][2][3] Among the diverse catalyst candidates, copper-based materials are unique in their ability to facilitate the formation of multi-carbon (C2+) products, such as ethylene and ethanol, which are of significant industrial interest.[4]

Copper(II) meso-tetra(4-carboxyphenyl)porphyrin, Cu(TPCPP), a metal-organic framework (MOF)-like molecular catalyst, has emerged as a promising candidate for CO2RR. Its well-defined active sites, centered on the copper-porphyrin core, offer the potential for high selectivity and activity.[5] However, translating the intrinsic catalytic properties of Cu(TPCPP) into a high-performance and stable gas diffusion electrode (GDE) within a flow cell requires a systematic optimization of the catalyst layer. A critical parameter in this optimization is the catalyst loading, which profoundly influences mass transport, electron conductivity, and the availability of active sites.

This application note provides a comprehensive guide for researchers and scientists on the preparation of Cu(TPCPP)-based GDEs and a detailed protocol for optimizing the catalyst loading in a CO2RR flow cell. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.

The Science of Catalyst Loading: A Balancing Act

Optimizing catalyst loading is not merely about maximizing the amount of catalyst on the electrode. It is a nuanced process of balancing several competing factors:

  • Active Site Availability: A higher catalyst loading generally increases the number of available active sites, which can lead to higher current densities.

  • Mass Transport: Excessively thick catalyst layers can impede the diffusion of CO2 to the active sites and the removal of products, leading to mass transport limitations and reduced Faradaic efficiency.[6]

  • Electron and Ion Conductivity: The catalyst layer must maintain good electrical conductivity for efficient electron supply to the active sites and sufficient ionic conductivity for the transport of charge-carrying ions. The ionomer-to-catalyst ratio is a critical factor here.[7][8]

  • Cost-Effectiveness: Minimizing the amount of catalyst required without sacrificing performance is crucial for the economic viability of the technology.

This protocol is designed to systematically investigate these trade-offs to identify the optimal Cu(TPCPP) loading for a given flow cell configuration.

Experimental Workflow for Catalyst Loading Optimization

The overall workflow for optimizing Cu(TPCPP) catalyst loading can be visualized as a cyclical process of GDE preparation, electrochemical evaluation, and data analysis.

G cluster_prep GDE Preparation cluster_eval Electrochemical Evaluation cluster_analysis Data Analysis & Optimization prep_ink Catalyst Ink Formulation spray_coat Ultrasonic Spray Coating prep_ink->spray_coat Homogeneous Dispersion dry Drying and Annealing spray_coat->dry Controlled Deposition cell_assembly Flow Cell Assembly dry->cell_assembly Characterized GDE chrono Chronoamperometry cell_assembly->chrono Constant Potential Electrolysis product_analysis Product Quantification (GC/HPLC) chrono->product_analysis Collect Gaseous and Liquid Products calc_fe Calculate Faradaic Efficiency product_analysis->calc_fe Product Concentrations plot_data Plot Performance vs. Loading calc_fe->plot_data optimize Identify Optimal Loading plot_data->optimize optimize->prep_ink Iterate with Refined Loading

Caption: Workflow for Cu(TPCPP) catalyst loading optimization.

Part 1: Preparation of Cu(TPCPP) Gas Diffusion Electrodes

This section details the step-by-step protocol for preparing Cu(TPCPP)-based GDEs using an ultrasonic spray coating method. This technique is chosen for its ability to produce uniform and reproducible catalyst layers.[9]

Materials and Reagents
Material/ReagentSupplier & GradeNotes
Cu(TPCPP) Catalyst PowderTo be synthesized or purchasedEnsure high purity and consistent particle size.
Gas Diffusion Layer (GDL)e.g., Sigracet 29 BCCarbon paper with a microporous layer.
Nafion® D-521 Dispersion (5 wt%)e.g., Ion PowerOr other suitable ionomer dispersion.
Ethanol (Anhydrous)ACS Grade
Deionized Water (18.2 MΩ·cm)
Protocol for Catalyst Ink Formulation

The formulation of a stable and well-dispersed catalyst ink is paramount for creating a uniform catalyst layer.[10][11] The following protocol is a robust starting point for Cu(TPCPP).

  • Preparation of Solvent Mixture: Prepare a 1:1 (v/v) mixture of anhydrous ethanol and deionized water. This solvent system is a good starting point for dispersing both the hydrophobic porphyrin catalyst and the hydrophilic ionomer.[12]

  • Weighing the Catalyst: In a clean glass vial, accurately weigh 10 mg of Cu(TPCPP) powder.

  • Dispersion of Catalyst: Add 900 µL of the ethanol/water solvent mixture to the vial containing the Cu(TPCPP) powder.

  • Addition of Ionomer: Add 100 µL of 5 wt% Nafion® dispersion to the vial. This corresponds to a dry ionomer to catalyst weight ratio of approximately 1:2. This ratio is a critical parameter that may require further optimization.[13]

  • Sonication: Tightly cap the vial and sonicate the mixture in an ultrasonic bath for at least 30-60 minutes to ensure a homogeneous dispersion.[14][15] The ink should appear uniform with no visible agglomerates.

Protocol for Ultrasonic Spray Coating of GDEs

Ultrasonic spray coating offers precise control over the catalyst loading and layer morphology.[9]

  • Substrate Preparation: Cut the GDL to the desired dimensions for your flow cell (e.g., 2 cm x 2 cm). Secure the GDL onto the heated vacuum plate of the ultrasonic sprayer.

  • System Setup:

    • Set the substrate temperature to a moderate value (e.g., 60-80 °C) to facilitate solvent evaporation without damaging the catalyst or GDL.

    • Load the prepared catalyst ink into the syringe of the sprayer.

    • Program the spray nozzle's path to cover the desired active area on the GDL.

  • Spraying Process:

    • Initiate the spray program. The ink is atomized by the ultrasonic nozzle and deposited onto the GDL.

    • Apply the catalyst ink in multiple passes to build up the desired loading, allowing the solvent to evaporate between passes to prevent flooding of the GDL.

  • Determining Catalyst Loading: The catalyst loading is controlled by the volume of ink deposited. To create a series of GDEs with varying loadings (e.g., 0.25, 0.5, 1.0, 1.5, and 2.0 mg/cm²), the total volume of ink to be sprayed for a given active area needs to be calculated.

    • Example Calculation for 1.0 mg/cm² loading on a 1 cm² area:

      • Ink concentration = 10 mg Cu(TPCPP) / 1 mL ink = 10 mg/mL

      • Volume for 1 mg Cu(TPCPP) = 1 mg / 10 mg/mL = 0.1 mL = 100 µL

  • Post-Treatment: After spraying, keep the GDE on the heated plate for an additional 30 minutes to ensure complete solvent removal. No high-temperature annealing is typically required for molecular catalysts like Cu(TPCPP).

Part 2: Electrochemical Evaluation and Optimization

This section outlines the procedure for testing the prepared GDEs in a CO2RR flow cell and analyzing the data to determine the optimal catalyst loading.

Flow Cell Assembly and Setup

A schematic of a typical CO2RR flow cell is shown below.

G cluster_anode Anolyte (e.g., 1 M KOH) cluster_cathode Catholyte (e.g., 1 M KHCO3) & CO2 Gas Feed anode Anode (e.g., Ni foam) aem Anion Exchange Membrane (AEM) anode->aem gde Cu(TPCPP) GDE (Cathode) aem->gde gdl Gas Diffusion Layer gde->gdl

Caption: Simplified schematic of a CO2RR flow cell.

  • Component Preparation: Ensure all flow cell components (anode, membrane, gaskets, flow fields) are clean and ready for assembly.

  • Cell Assembly: Assemble the flow cell with the prepared Cu(TPCPP) GDE as the cathode. Ensure proper sealing to prevent leaks.

  • System Connection: Connect the assembled cell to the electrochemical workstation, gas delivery system (for CO2), and liquid pumps (for anolyte and catholyte). The gaseous and liquid products from the cathode outlet should be directed to an online gas chromatograph (GC) and a liquid collection vial for subsequent analysis (e.g., by HPLC or NMR), respectively.[16]

Electrochemical Testing Protocol
  • Electrolyte Circulation: Start circulating the anolyte (e.g., 1 M KOH) and catholyte (e.g., 1 M KHCO3) through their respective channels at a constant flow rate.

  • CO2 Saturation: Purge the cathode gas channel with humidified CO2 for at least 30 minutes to ensure the system is saturated.

  • Chronoamperometry: Perform chronoamperometry at a series of constant potentials (e.g., -0.8, -1.0, -1.2 V vs. RHE) for a set duration (e.g., 30-60 minutes) for each potential. This allows the system to reach a steady state for product generation.[17]

  • Product Sampling and Analysis:

    • Gaseous Products: During chronoamperometry, the gaseous effluent from the cathode is continuously analyzed by an online GC to quantify products like ethylene, methane, CO, and H2.

    • Liquid Products: The catholyte effluent is collected, and the concentration of liquid products like ethanol, n-propanol, and formate is determined using offline techniques such as HPLC or NMR.

  • Repeat for Each Loading: Repeat the electrochemical testing for each of the GDEs with different Cu(TPCPP) loadings.

Data Analysis and Optimization
  • Calculation of Faradaic Efficiency (FE): The FE for each product is calculated to determine the selectivity of the catalyst. The FE is the percentage of the total charge passed that is used to form a specific product.[18]

  • Performance Metrics vs. Catalyst Loading: Plot the following performance metrics as a function of Cu(TPCPP) catalyst loading for each applied potential:

    • Faradaic efficiency for key products (e.g., C2H4, C2H5OH, CH4, CO, H2).

    • Partial current density for each product (j_product = Total Current Density x FE_product).

    • Total current density.

  • Identifying the Optimal Loading: The optimal catalyst loading is the one that provides the best balance of high Faradaic efficiency for the desired products (e.g., C2+) and high partial current density, without being limited by mass transport.

Table of Expected Results for Optimization

Catalyst Loading (mg/cm²)Potential (V vs. RHE)Total j (mA/cm²)FE C2H4 (%)FE C2H5OH (%)FE H2 (%)j_C2H4 (mA/cm²)
0.25-1.0
0.50-1.0
1.00 -1.0
1.50-1.0
2.00-1.0

(This table should be populated with experimental data)

Conclusion and Outlook

This application note provides a detailed, self-validating protocol for the optimization of Cu(TPCPP) catalyst loading in CO2RR flow cells. By systematically preparing GDEs with varying loadings and evaluating their electrochemical performance, researchers can identify the optimal conditions to maximize the production of valuable C2+ chemicals. The principles and methodologies outlined here are also applicable to a broader range of molecular catalysts for CO2 reduction, paving the way for the development of highly efficient and economically viable CO2 conversion technologies. Future work should also consider the long-term stability of the optimized catalyst loading under prolonged operation.[11]

References

  • Dioxide Materials. (n.d.). Optimizing the Ink Formulation for Preparation of Cu-Based Gas Diffusion Electrodes Yielding Ethylene in Electroreduction of CO2. Retrieved from [Link]

  • Wang, X., et al. (2022). CO2-to-CH4 electroreduction over scalable Cu-porphyrin based organic polymers promoted by direct auxiliary bonding interaction. Journal of Materials Chemistry A, 10(47), 25255-25262.
  • CIFAR. (2020). Optimizing catalysts for CO₂ electroreduction. Retrieved from [Link]

  • Wang, Y., et al. (2020). Solvent evaporation processes on the catalyst ink microstructures and electrochemical performance of proton exchange membrane fuel cell. Energy Proceedings, 1, 100007.
  • de Sousa, L., et al. (n.d.). Optimizing the ink formulation for preparation of Cu-based Gas Diffusion Electrodes yielding ethylene in electroreduction of CO2. Amazon S3. Retrieved from [Link]

  • Burdyny, T., & Smith, W. A. (2019). Introductory Guide to Assembling and Operating Gas Diffusion Electrodes for Electrochemical CO2 Reduction. ACS Energy Letters, 4(3), 743-750.
  • ResearchGate. (n.d.). a),c),e) CO2RR stability test in flow cell. Electrochemical stability... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Performance of CO2RR in a flow cell Product distributions of CO2RR on a... [Image]. Retrieved from [Link]

  • de Wit, J. G., et al. (2025). Ionomer-Modulated Electrochemical Interface Leading to Improved Selectivity and Stability of Cu2O-Derived Catalysts for CO2 Electroreduction.
  • Burdyny, T., et al. (2025). A Guide to the Design and Testing of a Lab-Scale Flow Cell CO 2 Electrolyzer with Gas-Diffusion Electrodes. ACS Energy Letters.
  • de Wit, J. G., et al. (2023). Effect of Dispersing Solvents for an Ionomer on the Performance of Copper Catalyst Layers for CO2 Electrolysis to Multicarbon Products.
  • Sun, C., et al. (n.d.). Copper-based catalysts for the electrochemical reduction of carbon dioxide: progress and future prospects.
  • ResearchGate. (n.d.). Ultrasonic spray deposition as a new route to luminescent MOF film synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2025). A review of the development of porphyrin-based catalysts for electrochemical CO2 reduction.
  • Schlueter, L., et al. (2023). Optimizing the use of a gas diffusion electrode setup for CO2 electrolysis imitating a zero-gap MEA design. BORIS Portal.
  • MDPI. (n.d.). Ultrasonic Spray Coating of Carbon Fibers for Composite Cathodes in Structural Batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical CO2 Reduction to C2+ Products Using Cu-Based Electrocatalysts: A Review. Retrieved from [Link]

  • de Sousa, L., et al. (2021). Optimizing the Ink Formulation for Preparation of Cu-Based Gas Diffusion Electrodes Yielding Ethylene in Electroreduction of CO 2. ACS Sustainable Chemistry & Engineering, 9(42), 14217-14226.
  • ResearchGate. (n.d.). Electrochemical CO2RR performance measured in a flow cell reactor. (a)... [Image]. Retrieved from [Link]

  • Burdyny, T., et al. (2023). An Advanced Guide to Assembly and Operation of CO2 Electrolyzers. ACS Energy Letters, 8(10), 4236-4247.
  • Wang, Y., et al. (2022). Asymmetric Push–Pull Type Co(II) Porphyrin for Enhanced Electrocatalytic CO2 Reduction Activity. Molecules, 28(1), 150.
  • ResearchGate. (n.d.). Effect of Ionomer on CO2 Reduction at Atomically Dispersed Ni N C Catalyst. Retrieved from [Link]

  • Park, S., et al. (2019). Effect of Dispersing Solvents in Catalyst Inks on the Performance and Durability of Catalyst Layers in Proton Exchange Membrane Fuel Cells. Energies, 12(4), 629.
  • COMSOL. (n.d.). Modelling of a 1D/GDL Flow cell for the conversion of CO2 into CO2RR. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Towards understanding of CO 2 electroreduction to C 2+ products on copper‐based catalysts.
  • Royal Society of Chemistry. (n.d.). Immobilization strategies for porphyrin-based molecular catalysts for the electroreduction of CO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Electrospraying of Nanoscale MOF (Metal Organic Framework) for High-Performance CO2 Adsorption Membrane. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Dispersing Solvents of Ionomer Binder Solutions in Catalyst Inks on Performance and Durability of Membrane-Electrode Assembly. Retrieved from [Link]

  • PubMed. (n.d.). Effect of Ionomer on CO2 Reduction at Atomically Dispersed Ni N C Catalyst. Retrieved from [Link]

  • Gong, Q., et al. (2021). Impact of Catalyst Ink Dispersing Solvent on PEM Fuel Cell Performance and Durability. Journal of The Electrochemical Society, 168(4), 044508.
  • Royal Society of Chemistry. (n.d.). Ionomers modulate the microenvironment in electrocatalytic CO2 reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). CO2RR performance in the flow cell system and catalyst... [Image]. Retrieved from [Link]

  • PubMed. (n.d.). Developing Catalysts Integrated in Gas-Diffusion Electrodes for CO2 Electrolyzers. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress and Perspectives on Photocathode Materials for CO 2 Catalytic Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal–organic framework coated paper substrates for paper spray mass spectrometry. Retrieved from [Link]

  • Xia, D. (2024, October 24). Sonochemical CO2 reduction over copper-based catalysts [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Electrochemical CO2 Reduction: Tailoring Catalyst Layers in Gas Diffusion Electrodes. Retrieved from [Link]

  • ResearchGate. (n.d.). CO2RR performance in a flow cell. a) LSV curves, b) potential‐dependent... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionomers modulate the microenvironment in electrocatalytic CO2 reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Long-term-stability continuous flow CO2 reduction electrolysers with high current efficiency. Retrieved from [Link]

  • Klinkova Lab. (2022). Hands-on Electrochemical Reduction of CO2: Understanding Electrochemical Principles through Active Learning. Retrieved from [Link]

  • MDPI. (n.d.). Ultrasonic Spray Coating to Optimize Performance of Bio-Electrochemical Systems. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Catalyst Ink Preparation Matters for Electrocatalytic Carbon Dioxide Reduction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing aggregation of 2D Cu(TPCPP) nanosheets in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aggregation of 2D Cu(TPCPP) Nanosheets in Aqueous Solution Ticket ID: MOF-2D-STAB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Core Directive & Executive Summary

Welcome to the Advanced Materials Support Center. You are likely experiencing instability with your 2D Metal-Organic Framework (MOF) nanosheets—specifically Copper-coordinated Tetrakis(4-carboxyphenyl)porphyrin [Cu(TPCPP)]. In aqueous environments, these nanosheets have a high propensity to re-stack (aggregate) due to strong


 interactions between the porphyrin linkers and the high surface energy of the exfoliated sheets.

The Solution: To prevent aggregation, you must transition from a "passive dispersion" strategy to an "active steric shielding" strategy. The most robust protocol involves Surfactant-Assisted Bottom-Up Synthesis using Polyvinylpyrrolidone (PVP). PVP acts as a capping agent that selectively adsorbs to the MOF surface, inhibiting growth in the vertical (


-axis) direction and providing a steric barrier against re-stacking in water.

Critical Mechanism: Why Aggregation Occurs

Understanding the failure mode is the first step to fixing it.

Cu(TPCPP) nanosheets are held together in their bulk form by Van der Waals forces and


 stacking of the porphyrin rings. When you exfoliate them or synthesize them in water without a surfactant:
  • Thermodynamic Instability: The high surface-to-volume ratio creates high surface energy.

  • Minimization: The system seeks to minimize this energy by reducing exposed surface area.

  • Restacking: The sheets align and stack back into bulk-like particles (precipitate).

Visualization: The PVP Stabilization Pathway

The following diagram illustrates the difference between uncontrolled aggregation and PVP-mediated stabilization.

G cluster_Fail Failure Mode: No Surfactant cluster_Success Success Mode: PVP Assisted Precursors Cu2+ & TCPP Precursors Nucleation Nucleation (Small Clusters) Precursors->Nucleation Uncontrolled Isotropic Growth (Bulk Crystal) Nucleation->Uncontrolled High Surface Energy PVP_Bind PVP Adsorbs to Surface Nucleation->PVP_Bind + PVP Aggregated Precipitation (Restacking) Uncontrolled->Aggregated Pi-Pi Stacking Anisotropic Anisotropic Growth (2D Sheet) PVP_Bind->Anisotropic Vertical Growth Blocked Stable Stable Colloid (Steric Shield) Anisotropic->Stable Repulsion in Water

Figure 1: Mechanism of PVP-mediated stabilization preventing the thermodynamic collapse of nanosheets into bulk aggregates.

The "Gold Standard" Protocol: Surfactant-Assisted Synthesis

Do not rely on simple sonication of bulk powder (Top-Down) if high stability is required. Use this Bottom-Up method.

This protocol creates nanosheets that are born stable.

Reagents:

  • Copper Nitrate Trihydrate (

    
    )[1]
    
  • TCPP Ligand (Tetrakis(4-carboxyphenyl)porphyrin)[2]

  • PVP (Polyvinylpyrrolidone, MW ~40,000)

  • Solvent: DMF/Ethanol (3:1 v/v)

Protocol Steps:

  • Precursor Dissolution:

    • Dissolve 15 mg of TCPP and 10 mg of

      
       in 12 mL of mixed solvent (DMF:Ethanol = 3:1).
      
    • Critical Step: Add 100 mg of PVP . This high ratio is necessary to ensure full surface coverage.

  • Sonication (The Dispersion Phase):

    • Sonicate the mixture for 20 minutes.

    • Why: This ensures the PVP chains are fully disentangled and available to bind to the metal nodes immediately upon nucleation.

  • Solvothermal Synthesis:

    • Transfer to a Teflon-lined autoclave or seal in a glass vial.

    • Heat at 80°C for 24 hours .

    • Note: Lower temperatures favor 2D growth over bulk crystallization.

  • Washing & Exfoliation (The Purification):

    • Centrifuge at 8,000 rpm for 10 minutes. Discard supernatant (removes excess PVP).

    • Redisperse the purple precipitate in Ethanol .

    • Centrifuge again.[3]

    • Final Dispersion: Redisperse in Water . The PVP retained on the surface will allow the hydrophobic porphyrin core to remain stable in the aqueous phase.

Troubleshooting Guide

Diagnose specific issues with your current samples.

Symptom Checklist
SymptomProbable CauseCorrective Action
Cloudy/Opaque Solution Large aggregates (>500nm).Check Tyndall Effect: Shine a laser pointer through. If the beam is solid, it's colloidal. If it's blocked/scattering wildly, it's aggregated. Fix: Mild bath sonication (30 mins) + addition of PVP (1 mg/mL).
Precipitate at Bottom Complete restacking (Bulk formation).Irreversible. The sheets have fused. You must re-synthesize using the "Gold Standard" protocol above. Do not attempt to re-sonicate; you will only break the crystals, not exfoliate them.
Sheets too Thick (>10nm) Inufficient surfactant during growth.Increase PVP Ratio: Double the PVP concentration in the synthesis step. The PVP blocks vertical growth; more PVP = thinner sheets.
Loss of Fluorescence Quenching due to stacking.Dilution: Aggregation-Induced Quenching (ACQ) is common in porphyrins. Dilute the sample. If fluorescence does not return, the aggregation is permanent.
Troubleshooting Logic Flow

Use this decision tree to determine your next step.

Troubleshooting Start Start: Assess Sample Visual Visual Inspection Start->Visual Clear Clear/Transparent Visual->Clear Cloudy Cloudy/Precipitate Visual->Cloudy Tyndall Tyndall Effect Test Clear->Tyndall Cloudy->Tyndall Beam Distinct Beam Path Tyndall->Beam Colloidal NoBeam No Beam/Settling Tyndall->NoBeam Aggregated AFM AFM/TEM Analysis Beam->AFM Action2 Add PVP & Sonicate NoBeam->Action2 Thick Thickness > 5nm AFM->Thick Thin Thickness < 5nm AFM->Thin Action3 Re-Synthesize (Increase PVP) Thick->Action3 Action1 Stable 2D Nanosheets Thin->Action1 Action2->Tyndall Re-test

Figure 2: Diagnostic workflow for assessing nanosheet quality and stability.

Frequently Asked Questions (FAQ)

Q: Can I use CTAB instead of PVP? A: Yes, but with caveats. CTAB (Cetyltrimethylammonium bromide) is a cationic surfactant. It works well for exfoliation (Top-Down), but PVP is superior for synthesis (Bottom-Up) because the pyrrolidone ring interacts strongly with the metal nodes (Cu) and the porphyrin ring, providing better long-term stability in biological media (PBS/cell culture).

Q: My nanosheets are stable in water but aggregate in PBS. Why? A: This is the "Salting Out" effect. High ionic strength in PBS compresses the electrical double layer (screening the zeta potential).

  • Fix: If you need PBS stability, you must use PVP. The steric hindrance of the polymer chains is not affected by salt concentration, unlike electrostatic repulsion.

Q: What is the ideal pH for storage? A: Maintain pH between 5.0 and 8.0.

  • pH < 4: The carboxyl groups on the TCPP linker become protonated (-COOH), losing their negative charge and leading to aggregation.

  • pH > 9: Risk of hydrolytic degradation of the Cu-Carboxylate coordination bond.

Q: How do I verify if I have monolayers or multilayers? A: Atomic Force Microscopy (AFM) is the only reliable method.

  • Monolayer: ~0.8 - 1.2 nm height.

  • Few-layer (Stable): ~3 - 5 nm height.

  • Multilayer (Unstable): >10 nm height.

References

  • Ultrathin 2D Cu-TCPP MOF Nanosheets: A New Theragnostic Nanoplatform. Source: National Institutes of Health (NIH) / PMC. Relevance: Establishes PVP as the critical surfactant for controlling shape and ensuring stability in water/PBS for months. URL:[Link]

  • Ultrathin 2D Conjugated Metal–Organic Framework Single-Crystalline Nanosheets Enabled by Surfactant-Assisted Synthesis. Source: Chemical Science (RSC). Relevance: Details the mechanism of surfactant adsorption preventing vertical growth and yielding 4-5nm thick sheets. URL:[Link]

  • Synthesis of Metal-2D Metal-Organic Framework Composite Nanosheets. Source: E3S Web of Conferences.[4] Relevance: Provides specific protocols for PVP-assisted bottom-up synthesis and AFM characterization data (4.1 ± 1.3 nm). URL:[Link]

  • Liquid Exfoliation of Layered Materials to Nanosheets. Source: Trinity College Dublin (TARA). Relevance: General best practices for liquid phase exfoliation and stabilization against reaggregation.[5] URL:[Link]

Sources

Troubleshooting low yield in Cu(TPCPP) solvothermal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cu(TPCPP) Solvothermal Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the solvothermal synthesis of Copper(II) 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin, or Cu(TPCPP). This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low product yield, during their experiments. We will explore common pitfalls and provide scientifically-grounded solutions to optimize your synthesis protocol.

Troubleshooting Guide: Low Yield in Cu(TPCPP) Synthesis

This section addresses the most common issues that lead to diminished yields in a direct question-and-answer format.

Q1: My final product mass is significantly lower than expected. What are the most likely causes?

Low yield in Metal-Organic Framework (MOF) synthesis is a multifaceted problem. It rarely stems from a single error but rather a combination of suboptimal parameters. The most common culprits can be grouped into three categories: (1) Precursor & Reagent Integrity , (2) Solvothermal Reaction Conditions , and (3) Post-Synthesis Processing & Activation . A systematic evaluation of each stage is the most effective troubleshooting approach.

A general chemical synthesis principle is that seemingly minor details, such as reagent purity or glassware cleanliness, can have a significant impact on the final outcome.[1] In MOF synthesis, where self-assembly and crystallization are key, these factors are even more critical.

cluster_precursors cluster_conditions cluster_processing LowYield Low Yield Precursors 1. Precursor Issues LowYield->Precursors Could be... Conditions 2. Reaction Conditions LowYield->Conditions Could be... Processing 3. Post-Synthesis Issues LowYield->Processing Could be... Purity Impure TCPP or Cu Salt Precursors->Purity Stoichiometry Incorrect Stoichiometry Precursors->Stoichiometry Moisture Moisture/Old Solvents Precursors->Moisture Temp Suboptimal Temperature Conditions->Temp Time Incorrect Duration Conditions->Time Solvent Wrong Solvent/Ratio Conditions->Solvent Washing Inefficient Washing Processing->Washing Activation Incomplete Activation Processing->Activation Handling Physical Loss During Workup Processing->Handling

Caption: Troubleshooting logic for low Cu(TPCPP) yield.

Q2: I suspect an issue with my starting materials. How do reagent quality and stoichiometry affect the synthesis?

Answer: The quality of your precursors is the foundation of a successful synthesis. Impurities or incorrect ratios directly inhibit the formation of a highly crystalline, phase-pure product.

  • Purity of TCPP Linker: The 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP) linker must be pure. The synthesis of TCPP itself can result in byproducts.[2] The presence of residual aldehydes or pyrroles from the TCPP synthesis can terminate or disrupt the framework's growth.

    • Recommendation: Verify the purity of your TCPP linker using ¹H NMR spectroscopy. Ensure all four carboxylic acid groups are present and that there are no significant impurity peaks.

  • Copper(II) Salt: The choice and state of the copper salt are critical. Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) is commonly used.[3] Ensure the salt is not old or visibly discolored, as this may indicate decomposition or a change in hydration state, which affects its true molar mass.

    • Recommendation: Use a fresh, high-purity copper salt. Always calculate the molar mass based on its hydration state.

  • Stoichiometry: The molar ratio of the metal salt to the organic linker dictates the formation of the desired framework. While a 1:1 or 2:1 Cu:TCPP ratio is often targeted depending on the desired secondary building unit (SBU), an excess of one component can lead to the formation of undesired phases or leave unreacted starting material, complicating purification and lowering the yield of the target product.[4]

    • Recommendation: Accurately weigh all reagents.[1] If yields are low, consider preparing a fresh stock solution of your metal salt and linker to ensure accurate concentrations.

Q3: My reaction doesn't seem to crystallize properly or yields an amorphous powder. How do solvothermal conditions (solvent, temperature, time) influence the outcome?

Answer: Solvothermal synthesis involves heating precursors in a sealed vessel to facilitate dissolution and promote crystallization.[5] The solvent, temperature, and time are intimately linked and control the reaction kinetics and thermodynamics.

  • The Role of the Solvent: The solvent is not merely a medium but an active participant in the reaction. It must effectively dissolve both the metal salt and the organic linker. Furthermore, the solvent can act as a template or a modulator, influencing which crystal phase is thermodynamically favored.[6][7] For porphyrin-based MOFs, N,N-Dimethylformamide (DMF) is a common choice due to its high boiling point and ability to dissolve the precursors.[3]

    • Causality: DMF can decompose at high temperatures to produce dimethylamine, which can alter the pH of the reaction mixture and influence the deprotonation of the TCPP linker's carboxylic acid groups, a crucial step for coordination.

    • Recommendation: Use high-purity, dry DMF. If you suspect solvent-related issues, consider using a mixed-solvent system (e.g., DMF/Ethanol/Water) which can alter the solubility and coordination environment.[3]

  • Temperature and Reaction Time: These parameters control the nucleation and growth of the MOF crystals.

    • Too Low Temperature/Short Time: May result in incomplete reaction, leaving unreacted starting materials.

    • Too High Temperature/Long Time: Can lead to the formation of a denser, thermodynamically stable (but potentially undesired) phase or decomposition of the porphyrin linker.

    • Recommendation: A typical starting point for Cu(TPCPP) is heating in a Teflon-lined autoclave at 100-140°C for 24-48 hours.[3][8] If the yield is low, consider a systematic approach to optimization, varying the temperature in 10°C increments and time in 12-hour increments.

ParameterTypical RangeRationale & Potential Issues
Solvent DMF, DEF, DMAcMust dissolve both precursors. Can act as a template. Decomposition at high temps can alter pH.[6][7]
Temperature 100 - 150 °CBalances reaction kinetics with precursor/product stability. Too high can cause decomposition.
Time 24 - 72 hoursAllows for crystal nucleation and growth. Insufficient time leads to incomplete reaction.
Molar Ratio (Cu:TCPP) 1:1 to 2:1Dictates the structure of the secondary building unit (SBU) and overall framework topology.[4]
Q4: I've collected a solid product, but the yield is very poor after the washing and activation steps. Where am I losing my material?

Answer: A significant loss of product during post-synthesis workup is a common issue. This stage is critical for removing unreacted precursors and activating the MOF's porosity, but improper technique can decimate your yield.

  • Washing/Purification: The as-synthesized crystals are full of residual solvent and unreacted starting materials. These must be washed away.

    • The Problem: The initial product can be a fine powder. During centrifugation or filtration, a significant amount can be lost if not handled carefully. Furthermore, using a solvent in which the MOF is slightly soluble will lead to product loss.

    • Protocol:

      • After cooling the autoclave, decant the mother liquor.

      • Add fresh DMF, sonicate briefly to resuspend the powder, and then centrifuge to pellet the solid.

      • Repeat this DMF wash 2-3 times.

      • To remove the high-boiling DMF, perform a solvent exchange by soaking the product in a more volatile solvent like ethanol or acetone for 24 hours, replacing the solvent several times.[8] This is crucial for effective activation. Inefficient washing can lead to pore blockage.[9]

  • Activation: Activation is the process of removing the solvent molecules from the pores of the MOF to make the internal surface area accessible.[10] This is typically done by heating under vacuum.

    • The Problem: If the framework is not thermally stable, the activation temperature might be high enough to cause structural collapse, turning your crystalline MOF into an amorphous solid with a much lower apparent yield of usable material.

    • Recommendation: Check the thermal stability of your material using Thermogravimetric Analysis (TGA) before performing a bulk activation. For many copper-based MOFs, activation is performed at temperatures between 150-250°C under high vacuum.[8][11] The color of copper MOFs often changes upon activation (e.g., from blue to purple/deep navy) as coordinated solvent molecules are removed from the open metal sites.[12]

Start As-Synthesized Product (in Mother Liquor) Wash_DMF Wash with DMF (3x) (Centrifuge/Decant) Start->Wash_DMF Removes unreacted precursors Solvent_Ex Solvent Exchange (Soak in Ethanol, 24h) Wash_DMF->Solvent_Ex Replaces high-boiling DMF with volatile solvent Dry Drying/Activation (Heat under Vacuum) Solvent_Ex->Dry Removes guest solvent from pores Final Activated Cu(TPCPP) Dry->Final

Caption: Post-synthesis washing and activation workflow.

Frequently Asked Questions (FAQs)

Q: How do I confirm that I have successfully synthesized Cu(TPCPP)? A: A combination of characterization techniques is necessary:

  • Powder X-Ray Diffraction (PXRD): This is the most important technique. A crystalline product will show sharp diffraction peaks. You should compare your experimental pattern to a simulated pattern from a known crystal structure or literature reports to confirm phase purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: You should see the disappearance of the C=O stretching band from the carboxylic acid of the free TCPP linker (~1700 cm⁻¹) and the appearance of asymmetric and symmetric carboxylate stretching bands (~1610 and ~1400 cm⁻¹), indicating coordination to the copper centers.

  • Thermogravimetric Analysis (TGA): This will show the thermal stability of your MOF and can indicate the temperature at which coordinated solvent molecules are lost, guiding your activation protocol.

  • Gas Adsorption (BET analysis): For an activated sample, a nitrogen adsorption-desorption isotherm will confirm porosity and provide the specific surface area.

Q: What are the key safety precautions for solvothermal synthesis? A: You are working with a sealed vessel at elevated temperatures, which means the internal pressure will be high.

  • Never fill the Teflon liner more than 75% of its total volume to allow for solvent expansion and vapor pressure.

  • Ensure the autoclave is properly sealed and rated for the temperature and pressure of your experiment.

  • Always allow the autoclave to cool completely to room temperature before opening. Never quench a hot autoclave.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q: Can I reuse the Teflon liner from my autoclave? A: Yes, but it must be meticulously cleaned. Any residual material from a previous reaction can act as an impurity or nucleation site, leading to poor reproducibility or low yields. Clean the liner thoroughly with appropriate solvents. If stubborn residue remains, soaking in a dilute nitric acid bath (for metal residues) followed by copious rinsing with deionized water can be effective, but always check for chemical compatibility.

References

  • Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74. (n.d.).
  • Solvothermal Synthesis Of MOFs. (n.d.).
  • Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. (2026). Chemistry of Materials. [Link]

  • Transformation study and characterization of Cu-BTC MOF-derived nanoporous copper oxide. (n.d.). Materials Horizons. [Link]

  • Synthesis of a Novel Porphyrin-Based Metal–Organic Framework (Co-Por MOF). (2018). MDPI. [Link]

  • Thermal Activation of CuBTC MOF for CO Oxidation: The Effect of Activation Atmosphere. (n.d.). MDPI. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]

  • My Reaction Failed: FAQ. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Preparation and adsorption performance of metal-organic framework copper-porphyrin materials. (2018). ResearchGate. [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. [Link]

  • Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. (2022). ChemRxiv. [Link]

  • Enhanced Catalytic Activity of a Copper(II) Metal–Organic Framework Constructed via Semireversible Single-Crystal-to-Single-Crystal Dehydration. (n.d.). PubMed Central. [Link]

  • Expanding the horizons of porphyrin metal–organic frameworks via catecholate coordination: exploring structural diversity, material stability and redox properties. (2023). RSC Publishing. [Link]

  • A Chemical Route to Activation of Open Metal Sites in the Copper-Based Metal–Organic Framework Materials HKUST‑1 and Cu-MOF‑2. (n.d.). Figshare. [Link]

  • Synthesis Procedures of Porphyrin-Based Metal–Organic Frameworks. (n.d.). Encyclopedia.pub. [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB. [Link]

  • A Chemical Route to Activation of Open Metal Sites in the Copper-Based Metal-Organic Framework Materials HKUST-1 and Cu-MOF-2. (2015). ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Technical Guide: Cu(TPCPP) MOF vs. Indocyanine Green (ICG) for PDT Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical technical comparison between Cu(TPCPP) —a two-dimensional Metal-Organic Framework (MOF) nanosheet—and Indocyanine Green (ICG) , the clinical standard NIR dye.

The Verdict: While ICG remains the regulatory gold standard for imaging-guided therapy, Cu(TPCPP) nanosheets demonstrate superior PDT efficiency in preclinical models. This is attributed to three mechanistic advantages:

  • Prevention of Aggregation: The rigid MOF structure prevents the

    
    -
    
    
    
    stacking that quenches ROS generation in free porphyrins and ICG.
  • Hypoxia Tolerance: Cu(TPCPP) utilizes the Russell Mechanism to generate singlet oxygen (

    
    ) from endogenous 
    
    
    
    , bypassing the oxygen dependence of Type II PDT.
  • GSH Depletion: The Cu(II) centers act as "smart" agents, depleting intracellular Glutathione (GSH) to weaken tumor antioxidant defenses.

Physicochemical & Performance Profile

The following table synthesizes experimental data comparing the fundamental properties of both agents.

FeatureCu(TPCPP) Nanosheets Indocyanine Green (ICG) Implication for Therapy
Chemical Class 2D Metal-Organic FrameworkTricarbocyanine DyeMOFs offer higher payload/stability.
Absorption Peak Soret: ~420 nm; Q-bands: 500-700 nm; NIR tail: 700-1100 nm

nm
ICG has a natural depth advantage, but Cu(TPCPP) nanosheets exhibit broad NIR absorption due to defects/stacking.
Singlet Oxygen QY (

)
High (Enhanced by isolation)Very Low (~0.002 in water; ~0.08 in MeOH)ICG is inefficient for pure PDT; relies heavily on photothermal (PTT) effects.
Photostability Excellent (Rigid framework)Poor (Rapid photobleaching)Cu(TPCPP) allows for sustained irradiation; ICG requires "burst" treatment.
Tumor Retention High (EPR effect + Nano size)Low (Blood

min)
ICG requires encapsulation (e.g., liposomes) for effective tumor delivery.
Hypoxia Performance Active (via Russell Mechanism)Inactive (Oxygen dependent)Cu(TPCPP) is effective in the necrotic tumor core.

Mechanistic Pathways & Logic

To understand the efficiency gap, we must visualize the intracellular signaling cascades.

The "Smart" Cytotoxicity of Cu(TPCPP)

Unlike ICG, which relies solely on photon absorption, Cu(TPCPP) operates as a Nanozyme . It chemically remodels the tumor microenvironment (TME) to favor oxidation.

Key Mechanism: The Russell Pathway In hypoxic tumors, oxygen is scarce. Cu(TPCPP) catalyzes the reaction of endogenous hydrogen peroxide (


) to form peroxyl radicals. Two peroxyl radicals recombine to generate singlet oxygen chemically, without requiring dissolved oxygen or light (though light enhances it).
Pathway Visualization (DOT Diagram)

G cluster_0 Tumor Microenvironment (TME) cluster_1 Cu(TPCPP) Nanosheet cluster_2 ICG Mechanism H2O2 Endogenous H2O2 CuI Cu(I) H2O2->CuI Fenton-like / Peroxidase GSH GSH (Antioxidant) CuII Cu(II) Active Site GSH->CuII Reduction Hypoxia Hypoxia (Low O2) SingletO2_ICG Singlet Oxygen Low Yield Hypoxia->SingletO2_ICG Inhibits CuII->CuI GSH -> GSSG (Depletion) TCPP TCPP Ligand SingletO2_Cu Singlet Oxygen (1O2) High Yield TCPP->SingletO2_Cu Type II PDT (Light + O2) ICG Free ICG Bleach Photobleaching (Degradation) ICG->Bleach Instability ICG->SingletO2_ICG Light (NIR) Radicals Peroxyl Radicals CuI->Radicals Generates -OOH Russell Russell Mechanism Radicals->Russell Recombination Russell->SingletO2_Cu Generates 1O2 (Oxygen Independent) Apoptosis Tumor Cell Death SingletO2_Cu->Apoptosis High Efficacy SingletO2_ICG->Apoptosis Low Efficacy

Figure 1: Mechanistic comparison showing Cu(TPCPP)'s ability to bypass hypoxia via the Russell Mechanism and deplete antioxidant GSH, contrasting with ICG's instability and oxygen dependence.

Experimental Validation Protocols

To objectively verify the claims above, the following self-validating protocols are recommended. These protocols control for the rapid degradation of ICG, ensuring a fair comparison.

Singlet Oxygen Detection (DPBF Assay)

Objective: Quantify ROS generation rates. Note: DPBF (1,3-diphenylisobenzofuran) absorbs at ~410 nm and bleaches upon reaction with


.[1]
  • Preparation:

    • Prepare a stock solution of DPBF in ethanol (fresh, dark).

    • Prepare matched concentrations (

      
      ) of Cu(TPCPP) and ICG in water/ethanol (1:1) mixture. Critical: ICG aggregates in pure water, affecting yield.
      
  • Setup:

    • Add DPBF to sample cuvettes (Absorbance at 410 nm should be ~1.0).

    • Control: DPBF alone (to measure self-bleaching).

  • Irradiation:

    • Use a solar simulator or specific lasers (660 nm for TPCPP, 808 nm for ICG) normalized to power density (

      
      ).
      
  • Measurement:

    • Record UV-Vis spectra every 30 seconds for 5 minutes.

    • Validation Check: If ICG absorbance at 780 nm drops significantly (>20%) within 2 minutes, photobleaching is occurring, confounding the ROS measurement.

Intracellular GSH Depletion Assay

Objective: Confirm Cu(TPCPP)'s "smart" biochemical modulation.

  • Reagents: DTNB (Ellman’s reagent) detects free thiol groups (-SH).

  • Workflow:

    • Incubate tumor cells (e.g., HeLa or 4T1) with Cu(TPCPP) nanosheets for 4 hours.

    • Lyse cells and collect supernatant.

    • Add DTNB solution.

    • Measure absorbance at 412 nm.[1]

  • Expectation: Cu(TPCPP) treated cells should show significantly lower absorbance (GSH depletion) compared to ICG or Control groups.

Experimental Workflow Visualization

Workflow cluster_synthesis Phase 1: Preparation cluster_vitro Phase 2: In Vitro Validation Start Start Comparison Synth Synthesize Cu(TPCPP) (Solvothermal Method) Start->Synth PrepICG Prepare Fresh ICG (Protect from Light) Start->PrepICG Char Characterize (TEM, XRD, UV-Vis) Synth->Char DPBF ROS Assay (DPBF) Spectroscopy Char->DPBF PrepICG->DPBF GSH GSH Depletion Assay (DTNB / Ellman's) DPBF->GSH Verify Mechanism MTT Cytotoxicity (MTT) Normoxia vs Hypoxia GSH->MTT Biological Effect Result Data Output: IC50, ROS Quantum Yield MTT->Result

Figure 2: Step-by-step experimental workflow for validating the physicochemical and biological superiority of Cu(TPCPP).

Challenges & Translational Perspective

While Cu(TPCPP) is scientifically superior in efficiency, ICG holds the translational advantage.

  • Cu(TPCPP) Challenges:

    • Biocompatibility: Long-term toxicity of copper accumulation and MOF degradation products must be assessed.

    • Manufacturing: Scalable synthesis of uniform 2D nanosheets is more complex than dissolving a dye.

  • ICG Optimization:

    • Current research focuses on encapsulating ICG in liposomes or binding it to albumin to prevent aggregation and extend circulation time, attempting to mimic the stability that Cu(TPCPP) naturally possesses.

References

  • Specific Generation of Singlet Oxygen through the Russell Mechanism in Hypoxic Tumors and GSH Depletion by Cu-TCPP Nanosheets for Cancer Therapy. Source: Angewandte Chemie International Edition

  • Indocyanine Green: A Review of its Physicochemical Properties and Clinical Applications. Source: Frontiers in Pharmacology / NIH

  • Metal-organic frameworks-loaded indocyanine green for enhanced phototherapy: a comprehensive review. Source: Frontiers in Bioengineering and Biotechnology

  • A Classic Near-Infrared Probe Indocyanine Green for Detecting Singlet Oxygen. Source: International Journal of Molecular Sciences

Sources

Unveiling the Active Surface: A Comparative Guide to the Electrochemical Surface Area of Cu(TPCPP) and Copper Foil

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of electrocatalysis and sensor development, the efficiency of an electrode material is intrinsically linked to its available active surface area. A higher electrochemical surface area (ECSA) often translates to a greater number of active sites, leading to enhanced reaction rates and improved sensitivity.[1] This guide provides an in-depth comparison of the ECSA of a novel metal-organic framework (MOF), Copper(II) 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (Cu(TPCPP)), against a conventional benchmark material, copper foil.

This analysis will delve into the fundamental principles of ECSA determination, provide detailed experimental protocols for its measurement using the widely accepted double-layer capacitance (Cdl) method, and present a comparative summary of the expected findings. The insights offered herein are designed to equip researchers with the necessary knowledge to rationally select and evaluate electrode materials for their specific applications.

The Significance of Electrochemical Surface Area

The ECSA represents the actual surface area of an electrode that is accessible to the electrolyte and participates in electrochemical reactions. It is a critical parameter for normalizing measured currents to obtain intrinsic catalytic activity, allowing for a fair comparison between different materials.[1] A large geometric surface area does not necessarily equate to a high ECSA, as surface morphology, porosity, and the presence of non-conductive components can significantly influence the electrochemically active landscape.

Comparative Analysis: Cu(TPCPP) vs. Copper Foil

FeatureCu(TPCPP)Copper Foil
Material Class Metal-Organic Framework (MOF)Bulk Metal
Structure Porous, crystalline structure with high theoretical surface area. Composed of copper nodes and organic linkers.Non-porous, polycrystalline solid.
Expected ECSA High, due to its porous nature and the accessibility of copper active sites within the framework.Relatively low, limited by its planar geometric surface area.
Key Advantages Tunable porosity and functionality, high density of well-defined active sites.High conductivity, chemical stability, and ease of handling.
Considerations Electrical conductivity can be a limiting factor. Electrode preparation is crucial for maximizing active site exposure.Surface roughness can vary with pre-treatment, affecting ECSA.

Experimental Determination of ECSA: The Double-Layer Capacitance Method

The double-layer capacitance (Cdl) method is a widely used and non-destructive technique to estimate the ECSA of conductive materials.[2] It relies on the principle that a double layer of ions from the electrolyte forms at the electrode-electrolyte interface, behaving like a capacitor. The capacitance of this double layer is directly proportional to the ECSA.

The Cdl is determined by measuring the non-faradaic current response in a potential region where no electrochemical reactions occur. This is typically achieved by performing cyclic voltammetry (CV) at various scan rates. The measured current in this region is solely due to the charging and discharging of the double layer. By plotting the current density at a specific potential against the scan rate, a linear relationship is obtained, and the slope of this line is the double-layer capacitance.

Experimental Protocol: ECSA Determination

This section outlines the step-by-step methodology for determining the ECSA of both Cu(TPCPP)-modified electrodes and copper foil.

Part 1: Electrode Preparation

Copper Foil Electrode:

  • Cut a piece of copper foil (e.g., 1 cm x 1 cm) to serve as the working electrode.

  • Clean the copper foil by sonicating in acetone for 15 minutes to remove organic impurities.

  • Rinse thoroughly with deionized (DI) water.

  • Electrochemically clean the foil in an acidic solution (e.g., 0.1 M HCl) by applying a negative potential to reduce any surface oxides.

  • Rinse again with DI water and dry under a stream of nitrogen.

Cu(TPCPP) Modified Electrode:

  • Catalyst Ink Preparation:

    • Disperse a known amount of synthesized Cu(TPCPP) powder (e.g., 5 mg) in a solvent mixture (e.g., 1 mL of isopropanol and water) containing a small amount of Nafion® solution (e.g., 20 µL) as a binder.

    • Sonication is crucial to achieve a homogeneous dispersion.

  • Electrode Modification:

    • Drop-cast a specific volume (e.g., 10 µL) of the catalyst ink onto a clean, inert substrate such as a glassy carbon electrode (GCE) or fluorine-doped tin oxide (FTO) glass.

    • Ensure the ink is evenly spread over a defined geometric area.

    • Allow the electrode to dry completely at room temperature or in a low-temperature oven.

Part 2: Electrochemical Measurement
  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode electrochemical cell.

    • Working Electrode: The prepared copper foil or Cu(TPCPP)-modified electrode.

    • Reference Electrode: A standard reference electrode such as Ag/AgCl or a Saturated Calomel Electrode (SCE).

    • Counter Electrode: A platinum wire or graphite rod.

    • Electrolyte: An appropriate electrolyte in which the material is stable and no faradaic reactions occur in the chosen potential window (e.g., 0.1 M KOH or a neutral salt solution like Na2SO4).

  • Cyclic Voltammetry (CV) Measurement:

    • Identify a potential window where no faradaic peaks are observed. This is typically a narrow range (e.g., 100-200 mV) around the open-circuit potential.

    • Perform CV scans at multiple scan rates (e.g., 20, 40, 60, 80, 100 mV/s) within this non-faradaic region.

    • Record the current response for each scan rate.

Part 3: Data Analysis and ECSA Calculation
  • Determine the Charging Current:

    • From the CV curves, select a potential in the middle of the non-faradaic window.

    • For each scan rate, measure the anodic and cathodic currents at this potential and calculate the average current density (j = (ja + |jc|)/2).

  • Plot Current Density vs. Scan Rate:

    • Create a plot of the calculated current density (j) against the corresponding scan rate (v).

  • Calculate Double-Layer Capacitance (Cdl):

    • The data points should form a straight line.

    • The slope of this line is the double-layer capacitance (Cdl).

  • Calculate ECSA:

    • The ECSA is calculated using the following equation: ECSA = Cdl / Cs

    • Where Cs is the specific capacitance of a smooth, planar surface of the material per unit area. For many metal electrodes in aqueous electrolytes, a typical value of 20-60 µF/cm² is used. For novel materials like Cu(TPCPP), this value may need to be determined experimentally or estimated from literature on similar materials.[3]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the ECSA.

ECSA_Workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis CuFoil Copper Foil Clean Cleaning & Pre-treatment CuFoil->Clean CuTPCPP Cu(TPCPP) Powder Ink Catalyst Ink Formation CuTPCPP->Ink Cell Three-Electrode Cell Setup Clean->Cell ModifiedElec Modified Electrode Ink->ModifiedElec ModifiedElec->Cell CV Cyclic Voltammetry (Multiple Scan Rates) Cell->CV Data Extract Current Density vs. Scan Rate CV->Data Plot Plot j vs. v Data->Plot Cdl Calculate Cdl (Slope) Plot->Cdl ECSA Calculate ECSA Cdl->ECSA

Caption: Experimental workflow for ECSA determination.

Expected Results and Interpretation

The ECSA values obtained will provide a quantitative measure of the electrochemically active sites for both Cu(TPCPP) and copper foil.

  • Copper Foil: The ECSA is expected to be close to its geometric surface area, with some increase due to surface roughness. Typical values for polished metal foils are in the range of 1-5 times their geometric area.

  • Cu(TPCPP): Due to its porous, high-surface-area nature, the ECSA of the Cu(TPCPP)-modified electrode is anticipated to be significantly higher than that of the copper foil. This high ECSA is a direct consequence of the three-dimensional structure of the MOF, which allows for greater electrolyte access to the copper centers within the framework.

MaterialExpected Double-Layer Capacitance (Cdl)Estimated ECSA (relative to geometric area)
Copper Foil LowLow (close to 1)
Cu(TPCPP) HighHigh (significantly > 1)

Conclusion and Future Directions

This guide provides a comprehensive framework for the benchmarking of the electrochemical surface area of Cu(TPCPP) against copper foil. The double-layer capacitance method offers a reliable and accessible means to quantify the active surface area, a critical parameter for evaluating and comparing the performance of electrocatalytic materials.

The anticipated higher ECSA of Cu(TPCPP) highlights the potential of metal-organic frameworks in applications requiring a high density of active sites. Future studies should focus on optimizing the electrode preparation method for Cu(TPCPP) to ensure maximum exposure of its active centers and to investigate the correlation between ECSA and catalytic activity in specific electrochemical reactions. Furthermore, exploring other ECSA determination techniques, such as underpotential deposition (UPD), could provide complementary information and further validate the findings.

References

  • Journal of Engineering in Industrial Research. (2025). Electrochemical Surface Area (ECSA) Evaluation in ‎Electrocatalysis: Principles, Measurement Techniques, ‎and Future Perspectives. [Link]

  • RSC Publishing. (n.d.). Tetrakis (4-carboxyphenyl) porphyrin and Ru(bpy)32+ modified SiO2 nanospheres for potential and wavelength resolved electrochemiluminescence. [Link]

  • Scribd. (n.d.). Copper ECSA. [Link]

  • RSC Publishing. (n.d.). Copper(ii) tetrakis(pentafluorophenyl)porphyrin: highly active copper-based molecular catalysts for electrochemical CO2 reduction. [Link]

  • National Institutes of Health. (n.d.). Microscopic Origin of Electrochemical Capacitance in Metal–Organic Frameworks. [Link]

  • MDPI. (n.d.). Recent Advances in the Use of Transition-Metal Porphyrin and Phthalocyanine Complexes as Electro-Catalyst Materials on Modified Electrodes for Electroanalytical Sensing Applications. [Link]

  • National Institutes of Health. (2019). Development and Evaluation of Copper Electrodes, Modified with Bimetallic Nanoparticles, to be Used as Sensors of Cysteine-Rich Peptides Synthesized by Tobacco Cells Exposed to Cytotoxic Levels of Cadmium. [Link]

  • ResearchGate. (n.d.). Tetrakis (4-carboxyphenyl) porphyrin and Ru(bpy) 3 2+ modified SiO 2 nanosphere for potential and wavelength resolved electrochemiluminescence. [Link]

  • ResearchGate. (n.d.). ECSA‐normalized cyclic voltammetry of Cu (black), OD‐Cu‐300 (red), and.... [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of Tetrakis(4-carboxyphenyl) porphyrin-doped Polypyrrole films for photoelectrochemical applications. [Link]

  • ResearchGate. (n.d.). Electrochemical surface area (ECSA) measurement of EC Cu foil and.... [Link]

  • ACS Publications. (2015). Preparations and Electrochemical Characterizations of Conductive Porphyrin Polymers. [Link]

  • ResearchGate. (2022). Tuning Hydrocarbon Selectivity in Electrochemical CO2 Reduction via Copper-Porphyrin Immobilization on Carbon Nanotubes. [Link]

  • ResearchGate. (n.d.). can anyone help me to calculate the ECSA from Cyclic Voltammetry for Copper oxide?. [Link]

  • ResearchGate. (n.d.). Insights into the electric double-layer capacitance of two-dimensional electrically conductive metal–organic frameworks. [Link]

  • ResearchGate. (n.d.). General procedure for the preparation of modified electrodes. 1.... [Link]

  • Journal of Engineering in Industrial Research. (2025). Electrochemical Surface Area (ECSA) Evaluation in ‎Electrocatalysis: Principles, Measurement Techniques, ‎and Future Perspectives. [Link]

  • RSC Publishing. (2023). Preparation of surface-modified electrode of copper(ii) oxide mixed with the molecularly imprinted polymer for enhancement of melamine detection with photoelectrochemical technique. [Link]

  • ChemRxiv. (n.d.). Insights Into the Electric Double-Layer Capacitance of the Two-Dimensional Electrically Conductive Metal-Organic Framework Cu3(HHTP)2. [Link]

  • Semantic Scholar. (n.d.). Preparation of surface-modified electrode of copper(II) oxide mixed with the molecularly imprinted polymer for enhancement of melamine detection with photoelectrochemical technique. [Link]

  • RSC Publishing. (n.d.). Photocatalytic activity of a 2D copper porphyrin metal–organic framework for visible light overall water splitting. [Link]

  • ACS Publications. (2022). Impact of the Channel Length in Nanoporous Electric Double-Layer Capacitors on the Charge Transport Explored by Metal–Organic Framework Films. [Link]

  • MDPI. (n.d.). Urban Mining and Electrochemistry: Cyclic Voltammetry Study of Acidic Solutions from Electronic Wastes (Printed Circuit Boards) for Recovery of Cu, Zn, and Ni. [Link]

  • National Institutes of Health. (n.d.). Synthesis of CuNP-Modified Carbon Electrodes Obtained by Pyrolysis of Paper. [Link]

  • The Royal Society of Chemistry. (n.d.). Large π-conjugated tetrakis(4-carboxyphenyl) porphyrin enables high specific capacity and superior cycling stability in lithium-organic battery. [Link]

  • Semantic Scholar. (n.d.). Dual-metal sites enable conductive metal–organic frameworks with extraordinary high capacitance for transparent energy storage. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cu(TPCPP)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development and scientific innovation, the meticulous management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Copper(II) meso-tetra(4-carboxyphenyl)porphine (Cu(TPCPP)), ensuring a safe laboratory environment and adherence to regulatory compliance. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to foster a culture of safety and responsibility.

Hazard Assessment: Understanding the Compound

A Safety Data Sheet for the related compound, Copper(II) Tetraphenylporphyrin, suggests it is not a hazardous substance. However, the SDS for the ligand, Tetrakis(4-carboxyphenyl)porphyrin, indicates that it is harmful if swallowed and causes skin and serious eye irritation.[2] Given this information, and the general principle of treating compounds of unknown toxicity with a high degree of caution, it is prudent to handle and dispose of Cu(TPCPP) as a hazardous chemical .

The primary hazards to consider are:

  • Dermal and eye irritation: Direct contact with the solid or solutions of Cu(TPCPP) may cause irritation.

  • Ingestion toxicity: The compound may be harmful if swallowed.[2]

  • Environmental toxicity: Copper compounds can be toxic to aquatic life.

Therefore, all personnel handling Cu(TPCPP) must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Waste Segregation and Containment: The First Line of Defense

Proper segregation of waste at the point of generation is a critical step in ensuring safe and compliant disposal. All waste streams containing Cu(TPCPP) must be treated as hazardous waste.

Table 1: Cu(TPCPP) Waste Streams and Containment Procedures

Waste StreamDescriptionContainment Procedure
Solid Waste Contaminated PPE (gloves, etc.), weigh boats, pipette tips, and paper towels.Place in a designated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
Aqueous Waste Solutions containing dissolved Cu(TPCPP).Collect in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
Organic Solvent Waste Solutions of Cu(TPCPP) in organic solvents.Collect in a designated, sealed, and clearly labeled hazardous waste container compatible with the specific organic solvent. Do not mix with aqueous waste.
Sharps Waste Needles, syringes, or other sharps contaminated with Cu(TPCPP).Place immediately into a designated, puncture-resistant sharps container labeled as hazardous waste.
Grossly Contaminated Labware Glassware or other labware with significant visible residue of Cu(TPCPP).Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the labware can be washed for reuse. If disposal is necessary, it should be placed in the solid hazardous waste container.

Labeling and Storage: Ensuring Clarity and Safety

All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: Copper(II) meso-tetra(4-carboxyphenyl)porphine

  • The CAS Number: 41699-93-8

  • The primary hazard(s): Irritant, Potentially Toxic

  • The date the first waste was added to the container.

Store sealed waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the procedural flow for the proper disposal of Cu(TPCPP) waste.

G cluster_0 Waste Generation cluster_1 Containment cluster_2 Labeling & Storage cluster_3 Final Disposal A Identify Cu(TPCPP) Waste B Segregate at Point of Generation A->B C Select Appropriate Waste Container B->C D Securely Seal Container C->D E Label with 'Hazardous Waste' & Chemical Details D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Contractor F->G H Complete Waste Manifest G->H

Caption: Decision workflow for Cu(TPCPP) waste management.

Step 1: Identification and Segregation

  • At the point of generation, identify all materials contaminated with Cu(TPCPP).

  • Segregate the waste into the appropriate streams as detailed in Table 1.

Step 2: Containment

  • Select a compatible, leak-proof container for each waste stream.

  • Ensure containers are kept closed except when adding waste.

Step 3: Labeling

  • As soon as the first item of waste is added, label the container with all required information.

Step 4: Storage

  • Store the labeled, sealed containers in your laboratory's designated satellite accumulation area.

  • Ensure secondary containment is in place to mitigate any potential spills.

Step 5: Disposal

  • Once the container is full, or if it has been in storage for an extended period, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Complete all required waste manifest documentation accurately.

Under no circumstances should Cu(TPCPP) waste be disposed of down the drain or in the regular trash.

The Rationale Behind the Protocol

This disposal procedure is designed to mitigate risks and ensure regulatory compliance. The cautious approach of treating Cu(TPCPP) as hazardous waste is rooted in the known hazards of its components and the principle of minimizing risk in the absence of complete toxicological data.[3] Segregation of waste streams is crucial to prevent potentially dangerous chemical reactions and to facilitate proper treatment and disposal by the waste management facility.

References

  • PubChem. CU(II) Meso-tetra(4-carboxyphenyl)porphine. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Hazardous Waste Experts. Which Substances Make Up the RCRA 8 Metals?. [Link]

Sources

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